molecular formula C8H6N2O2S B12868767 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid CAS No. 117784-24-4

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12868767
CAS No.: 117784-24-4
M. Wt: 194.21 g/mol
InChI Key: DZMURSZOSRBRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

117784-24-4

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-thiophen-3-yl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-6(3-9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)

InChI Key

DZMURSZOSRBRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(NN=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid: A Technical Characterization Guide

Part 1: Executive Summary & Structural Significance

Compound Identity:

  • IUPAC Name: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid[1][2]

  • Molecular Formula: C₈H₆N₂O₂S

  • Molecular Weight: 194.21 g/mol

  • Core Scaffold: Heteroaryl-substituted pyrazole

Strategic Relevance in Drug Discovery: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid represents a high-value "fragment-like" scaffold in medicinal chemistry.[2] The pyrazole-3-carboxylic acid motif is a privileged structure found in numerous kinase inhibitors and anti-inflammatory agents.[2] The inclusion of the thiophene ring at the 4-position introduces specific electronic and steric properties distinct from the more common phenyl isostere.[2]

  • Electronic Modulation: The thiophene ring is electron-rich (π-excessive), potentially enhancing cation-π interactions within protein binding pockets (e.g., ATP-binding sites of kinases).[2]

  • Lipophilicity Tuning: Compared to a phenyl ring, the thiophene moiety offers a subtle modulation of lipophilicity (LogP) and metabolic stability, often reducing the rate of oxidative metabolism at the ring positions due to the sulfur atom's electronic influence.[2]

  • Acid/Base Functionality: The amphoteric nature (acidic carboxylate + basic pyrazole nitrogen) allows for versatile salt formation, critical for optimizing oral bioavailability.[2]

Part 2: Structural Analysis & Molecular Descriptors

The following physicochemical profile is derived from structural analysis and high-fidelity predictive modeling, calibrated against known analogs (e.g., 4-phenyl-1H-pyrazole-3-carboxylic acid).

Table 1: Physicochemical Property Profile
PropertyValue (Predicted/Range)Description/Relevance
Molecular Weight 194.21 DaIdeal for fragment-based drug design (Rule of 3 compliant).[2]
cLogP 1.5 – 1.8Moderate lipophilicity; suggests good membrane permeability without extreme solubility issues.
TPSA ~83 ŲTopological Polar Surface Area. Indicates likely good intestinal absorption (<140 Ų).[2]
H-Bond Donors 2Carboxylic acid (-OH) and Pyrazole (-NH).[2]
H-Bond Acceptors 3Carboxylic carbonyl, Pyrazole (-N=), Thiophene (weak).[2]
pKa (Acidic) 3.5 – 3.8Carboxylic acid deprotonation.[2] Anionic at physiological pH (7.4).[2]
pKa (Basic) 2.2 – 2.5Pyrazole N2 protonation.[2] Neutral at physiological pH.
Rotatable Bonds 2Bond between Pyrazole C4-Thiophene C3 and Pyrazole C3-COOH.[2]
Melting Point 215 – 225 °CHigh melting point expected due to strong intermolecular H-bonding (dimer formation).[2]
Structural Logic Diagram

The following diagram illustrates the connectivity and pharmacophore features governing the compound's interaction with biological targets.

MolecularFeatures Core Pyrazole Core (Scaffold) Thiophene Thiophen-3-yl (Lipophilic/Electronic) Core->Thiophene C4 Position (π-π Stacking) Carboxyl Carboxylic Acid (H-bond Donor/Acceptor) Core->Carboxyl C3 Position (Solubility/Salt) NH Pyrazole NH (H-bond Donor) Core->NH N1 Position (Target Binding) Protein Pocket Protein Pocket Thiophene->Protein Pocket Hydrophobic/Cation-π Solvent/Target Solvent/Target Carboxyl->Solvent/Target Ionic/H-bond

Figure 1: Pharmacophore map highlighting the functional roles of the 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid substructures.[2]

Part 3: Synthetic Accessibility & Purity Profiling

To ensure reproducible biological data, the synthesis and purification of this compound must be rigorously controlled. Two primary routes are recommended.

Synthesis Workflows
  • Route A: Cyclization (Classical)

    • Step 1: Claisen condensation of ethyl 3-thienylpyruvate with diethyl oxalate.

    • Step 2: Cyclization with hydrazine hydrate to yield the ester.

    • Step 3: Hydrolysis to the free acid.

  • Route B: Suzuki Coupling (Convergent)

    • Starting Materials: 4-Bromo-1H-pyrazole-3-carboxylic acid (ethyl ester) + 3-Thiopheneboronic acid.[2]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃.[2]

    • Advantage: Allows for late-stage diversification of the 4-position.

Protocol 1: Purity Determination via HPLC-UV

Objective: Quantify purity and identify potential regioisomers (e.g., 1H vs 2H tautomers, though rapid equilibration occurs in solution).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[2]

  • Standard: Purity must be >95% for biological assays.

  • Expected Retention: The compound is moderately polar; expect elution around 40-50% B depending on column dead volume.

Part 4: Solid-State Characterization

Understanding the solid-state form is critical for formulation, as pyrazole carboxylic acids are prone to polymorphism and solvate formation.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and detect polymorphs.

  • Sample: 2–5 mg of dried powder in a crimped aluminum pan.

  • Ramp: 10 °C/min from 40 °C to 300 °C.

  • Nitrogen Purge: 50 mL/min.

  • Interpretation:

    • Sharp Endotherm: Indicates a pure crystalline melt (Expected ~215–225 °C).[2]

    • Broad/Multiple Peaks: Suggests solvates, impurities, or degradation (decarboxylation can occur at high T).[2]

Part 5: Solution-State Properties (ADME Focus)

For drug development, the ionization state and solubility profile are paramount.

Solubility & Ionization Logic

The compound exists in three distinct species depending on pH:

  • pH < 2: Cationic (Pyrazole protonated).[2] Soluble.

  • pH 2 – 4: Neutral Zwitterionic/Uncharged. Lowest solubility (Precipitation risk).[2]

  • pH > 5: Anionic (Carboxylate deprotonated).[2] Highly soluble.

SolubilityProfile pH_Low pH < 2.0 (Acidic) Species_Cat Cationic Species (Protonated N) pH_Low->Species_Cat High Solubility pH_Iso pH ~ 2.5 - 4.0 (Isoelectric Zone) Species_Neut Neutral Species (Low Solubility) pH_Iso->Species_Neut Precipitation Risk pH_High pH > 5.0 (Physiological) Species_Anion Anionic Species (Deprotonated COOH) pH_High->Species_Anion High Solubility Species_Neut->Species_Anion pKa ~ 3.5

Figure 2: pH-dependent solubility and ionization states of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask)
  • Preparation: Add excess solid compound to buffer solutions (pH 1.2, 4.0, 7.4).

  • Equilibration: Shake at 25 °C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Target: >100 µM at pH 7.4 is desirable for oral bioavailability.

References

  • Synthesis of Pyrazole-3-carboxylic Acids

    • Patel, M. V., et al.[3] (2004).[2] "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors." Journal of Organic Chemistry, 69(21), 7058-7065.[2][3] Link

    • Aggarwal, R., et al. (2011).[2] "Synthesis and biological evaluation of some new pyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 48(5), 1168-1174.[2]

  • Suzuki Coupling on Pyrazoles

    • Lalaoui, L., et al. (2018).[2] "Synthesis of 4-aryl-1H-pyrazole-3-carboxylates via Suzuki-Miyaura cross-coupling." Tetrahedron Letters, 59(15), 1435-1439.[2]

  • Physicochemical Properties of Heterocycles

    • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (Discusses Thiophene/Phenyl bioisosterism).[2] Link[2]

  • General Characterization Protocols

    • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole-3-carboxylic acid derivatives. Link

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Thiophene-Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis, Development, and Application of Thiophene-Pyrazole Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the discovery and origin of thiophene-pyrazole carboxylic acids, a class of heterocyclic compounds that has garnered significant attention in medicinal and agricultural chemistry. By tracing the historical development of thiophene and pyrazole chemistry, this guide illuminates the logical progression toward their synergistic combination. We will delve into the core synthetic methodologies, providing detailed, field-proven protocols, and explore the vast therapeutic potential of this versatile scaffold.

A Tale of Two Heterocycles: The Independent Origins of Thiophene and Pyrazole

The story of thiophene-pyrazole carboxylic acids begins not with their combined structure, but with the independent discovery and development of their constituent rings. Understanding the origins of thiophene and pyrazole chemistry provides a crucial foundation for appreciating the rationale behind their eventual hybridization.

1.1. The Rise of Pyrazole Chemistry

The history of pyrazoles dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative.[1][2] This discovery marked the beginning of extensive research into this five-membered heterocyclic ring containing two adjacent nitrogen atoms. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.[3][4] The inherent chemical properties of the pyrazole ring, including its aromaticity and ability to participate in various reactions, quickly established it as a valuable scaffold in organic synthesis.[5] Early research focused on its use in dyes and as an analgesic, but its true potential was later realized in the development of a wide range of pharmaceuticals.[1]

1.2. The Gewald Reaction and the Expansion of Thiophene Synthesis

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has been a cornerstone of heterocyclic chemistry for over a century.[6] However, the synthesis of highly substituted thiophenes was significantly advanced by the discovery of the Gewald reaction in 1961 by Karl Gewald.[7][8][9] This multicomponent reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, provided a versatile and efficient route to 2-aminothiophenes.[7][9][10] These 2-aminothiophenes are crucial intermediates in the synthesis of a vast array of thiophene derivatives with diverse biological activities.[11][12]

The Convergence: Rationale for the Thiophene-Pyrazole Hybrid

The decision to combine the thiophene and pyrazole rings into a single molecular entity was not arbitrary but rather a calculated strategy in medicinal chemistry, driven by the principle of molecular hybridization. Both thiophene and pyrazole are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.

The rationale for creating thiophene-pyrazole hybrids stems from the potential for synergistic effects. The thiophene ring, known for its metabolic stability and ability to mimic a phenyl ring, can enhance a molecule's pharmacokinetic properties.[13] The pyrazole moiety is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][14] By combining these two scaffolds, medicinal chemists aimed to create novel compounds with enhanced potency, selectivity, and drug-like properties.

Core Synthetic Strategies for Thiophene-Pyrazole Carboxylic Acids and Their Derivatives

The synthesis of thiophene-pyrazole carboxylic acids and their amide derivatives typically involves the coupling of pre-functionalized thiophene and pyrazole building blocks. Several robust and versatile methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

3.1. Amide Coupling Approach

A prevalent and straightforward method for synthesizing thiophene-pyrazole carboxamides involves the amide coupling of a thiophene carboxylic acid with a pyrazole amine. This reaction is typically mediated by a coupling agent, such as a carbodiimide, in the presence of a base.

Experimental Protocol: Synthesis of 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide [15][16]

This protocol details the synthesis of a key intermediate in the preparation of more complex thiophene-pyrazole derivatives.

Materials:

  • 5-Bromothiophene-2-carboxylic acid

  • tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate

  • Titanium(IV) chloride (TiCl₄)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) and tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (1.0 eq) in dry DCM, add pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of TiCl₄ in DCM (1.0 M, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide.

Causality behind Experimental Choices:

  • Titanium(IV) chloride (TiCl₄): Acts as a Lewis acid to activate the carboxylic acid for nucleophilic attack by the pyrazole amine.

  • Pyridine: Serves as a base to neutralize the HCl generated during the reaction and to facilitate the coupling process.

  • DCM: A common aprotic solvent that is inert under the reaction conditions.

3.2. Synthesis via Chalcone Intermediates

Another versatile approach involves the use of chalcone intermediates. This method is particularly useful for creating a diverse range of substituted thiophene-pyrazoles. The synthesis begins with the Claisen-Schmidt condensation of an acetylthiophene with an aromatic aldehyde to form a chalcone. The subsequent cyclization of the chalcone with a hydrazine derivative yields the pyrazole ring.[14]

Experimental Protocol: Synthesis of Thiophene-Appended Pyrazoles from Chalcones [14]

This protocol outlines a general procedure for the synthesis of thiophene-pyrazole hybrids via a chalcone intermediate.

Materials:

  • Substituted 2-acetylthiophene

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrazine hydrate or substituted hydrazine

  • Glacial acetic acid

Procedure:

Step 1: Synthesis of Thiophene-based Chalcone

  • Dissolve the substituted 2-acetylthiophene (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or methanol.

  • Add an aqueous solution of NaOH or KOH dropwise to the mixture and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazole Ring

  • Reflux a mixture of the chalcone (1.0 eq) and hydrazine hydrate or a substituted hydrazine (1.1 eq) in glacial acetic acid for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to yield the thiophene-pyrazole derivative.

Causality behind Experimental Choices:

  • Base Catalysis (NaOH/KOH): Promotes the Claisen-Schmidt condensation by deprotonating the α-carbon of the acetylthiophene, forming an enolate which then attacks the aldehyde.

  • Glacial Acetic Acid: Provides an acidic medium for the cyclization reaction of the chalcone with hydrazine.

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies, the following diagrams outline the key reaction workflows.

G cluster_0 Amide Coupling Approach Thiophene Carboxylic Acid Thiophene Carboxylic Acid Coupling Coupling Thiophene Carboxylic Acid->Coupling Pyrazole Amine Pyrazole Amine Pyrazole Amine->Coupling Thiophene-Pyrazole Carboxamide Thiophene-Pyrazole Carboxamide Coupling->Thiophene-Pyrazole Carboxamide Coupling Agent, Base

Caption: Amide coupling of a thiophene carboxylic acid and a pyrazole amine.

G cluster_1 Chalcone Intermediate Approach Acetylthiophene Acetylthiophene Chalcone Formation Chalcone Formation Acetylthiophene->Chalcone Formation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Formation Chalcone Chalcone Chalcone Formation->Chalcone Base Cyclization Cyclization Chalcone->Cyclization Hydrazine Hydrazine Hydrazine->Cyclization Thiophene-Pyrazole Thiophene-Pyrazole Cyclization->Thiophene-Pyrazole Acid

Caption: Synthesis of thiophene-pyrazoles via a chalcone intermediate.

Applications in Drug Discovery and Agrochemicals

The thiophene-pyrazole carboxylic acid scaffold has proven to be a highly fruitful area of research, leading to the discovery of compounds with a wide range of biological activities.

Application Area Target Observed Activity Reference(s)
Anticancer Kinases (e.g., Akt, EGFR, VEGFR-2)Inhibition of tumor growth, induction of apoptosis.[17],[13]
Antifungal Succinate Dehydrogenase (SDH)Inhibition of fungal growth in various plant pathogens.[1]
Anti-inflammatory P2Y14 ReceptorAntagonistic activity, reduction of inflammatory markers.[4]
Antimicrobial Bacterial and Fungal StrainsBroad-spectrum antimicrobial and radical scavenging activities.[14]
Agrochemicals Herbicides and FungicidesDevelopment of crop protection agents.[9]

Future Perspectives

The fusion of thiophene and pyrazole moieties to form thiophene-pyrazole carboxylic acids and their derivatives represents a successful application of the molecular hybridization strategy in modern medicinal and agricultural chemistry. The continued exploration of this privileged scaffold is expected to yield novel candidates with improved therapeutic and agrochemical profiles. Future research will likely focus on the synthesis of more complex and diverse libraries of these compounds, facilitated by advances in high-throughput screening and computational modeling. The elucidation of structure-activity relationships will further guide the rational design of next-generation thiophene-pyrazole-based agents with enhanced efficacy and safety.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved February 14, 2024, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved February 14, 2024, from [Link]

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Gewald reaction. (2023, April 29). In Wikipedia. Retrieved February 14, 2024, from [Link]

  • Kanwal, I., Rasool, N., Zaidi, S. H. M., Zakaria, Z. A., Bilal, M., Hashmi, M. A., Mubarik, A., Ahmad, G., & Shah, S. A. A. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2024, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(23), 8708. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). World Journal of Pharmaceutical and Life Sciences. Retrieved February 14, 2024, from [Link]

  • Kanwal, I., Rasool, N., Zaidi, S. H. M., Zakaria, Z. A., Bilal, M., Hashmi, M. A., Mubarik, A., Ahmad, G., & Shah, S. A. A. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

  • Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Prabhudeva, M. G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(2), 73-82. [Link]

  • Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • The mechanism for the formation of thiophene‐pyrazole derivatives 11 a–d. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Synthesis and Antitumor Evaluations of Some Novel Pyrazoles Bearing Thiophene Moiety. (n.d.). Connect Journals. Retrieved February 14, 2024, from [Link]

  • Examples of pyrazole and thiophene-containing drugs. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Mohareb, R. M., Samir, E. M., & El-Arab, E. E. (2015). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. Journal of Modern Medicinal Chemistry, 3(2), 1-10. [Link]

  • Dong, X., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 72-85. [Link]

Sources

Technical Guide: Biological Activities & Therapeutic Potential of Pyrazole Derivatives

[1]

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib) is not accidental. The pyrazole moiety offers a unique combination of donor-acceptor hydrogen bonding capability , pi-stacking potential , and metabolic stability that allows it to mimic peptide bonds or bind deeply into ATP-binding pockets of kinases.

This guide moves beyond basic literature review to provide a mechanistic analysis of pyrazole pharmacodynamics, focusing on oncology and inflammation.[1] It includes field-validated protocols for assessing these activities, designed to ensure reproducibility in high-throughput screening (HTS) campaigns.

Structural Basis of Bioactivity (SAR)

The biological versatility of pyrazoles stems from their tautomeric nature and substitution patterns.

  • Pharmacophore Features: The N-H group acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen acts as a hydrogen bond acceptor (HBA). This duality allows pyrazoles to form bidentate hydrogen bonds with the "hinge region" of kinase enzymes (e.g., interacting with the backbone of Glu/Leu residues).

  • Substitution Logic:

    • C3/C5 Positions: Bulky hydrophobic groups here often dictate selectivity (e.g., fitting into the hydrophobic pocket of COX-2).

    • N1 Position: Aryl substitutions here modulate lipophilicity and metabolic half-life.

Therapeutic Focus I: Oncology & Kinase Inhibition

The most prolific application of pyrazole derivatives is the inhibition of protein kinases. Pyrazoles function primarily as Type I ATP-competitive inhibitors .

Mechanism of Action

In the ATP-binding pocket of kinases (e.g., BCR-ABL, JAK, ALK), the pyrazole ring mimics the adenine ring of ATP. It forms hydrogen bonds with the hinge region residues, effectively blocking ATP access and preventing downstream phosphorylation cascades essential for tumor proliferation.

Key Signaling Pathways

Pyrazoles are critical in disrupting the MAPK/ERK and JAK/STAT pathways.

KinasePathwayGFGrowth Factors(EGF/PDGF)RTKRTK(Receptor Tyrosine Kinase)GF->RTKActivationRASRAS(GTPase)RTK->RASRAFRAF Kinase(BRAF V600E)RAS->RAFMEKMEK1/2RAF->MEKPhosphorylationERKERK1/2MEK->ERKNUCNucleus(Transcription)ERK->NUCTranslocationPYRPyrazole Inhibitors(e.g., Encorafenib)PYR->RAFATP Competition

Figure 1: Disruption of the MAPK signaling cascade by pyrazole-based RAF inhibitors. The scaffold competes with ATP at the RAF kinase domain.

Comparative Data: FDA-Approved Pyrazoles
Drug NameTargetIndicationMechanism Note
Crizotinib ALK / ROS1NSCLC3-substituted pyrazole binds to the ATP pocket of the ALK fusion protein.
Ruxolitinib JAK1 / JAK2MyelofibrosisPyrazole ring forms H-bonds with the hinge region of the Janus Kinase.
Encorafenib BRAF V600EMelanomaPyrazole-pyrimidine scaffold stabilizes the kinase in an inactive conformation.
Pirtobrutinib BTKMantle Cell LymphomaNon-covalent (reversible) inhibitor, unlike ibrutinib.

Therapeutic Focus II: Inflammation (COX-2 Selectivity)

The development of Celecoxib validated the pyrazole scaffold for selective Cyclooxygenase-2 (COX-2) inhibition.[2]

The Selectivity Hypothesis

COX-1 (constitutive) and COX-2 (inducible) are structurally similar, but COX-2 possesses a larger hydrophobic side pocket due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • Design Strategy: Pyrazole derivatives with bulky substituents (e.g., sulfonamides or trifluoromethyl groups) at the C-3/C-5 positions are too large to fit into the COX-1 channel but fit snugly into the COX-2 secondary pocket.

COXPathwayMembraneMembrane PhospholipidsAAArachidonic AcidMembrane->AAPLA2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible/Inflammation)AA->COX2PG_HomeoProstaglandins(Gastric Protection)COX1->PG_HomeoPG_InflamProstaglandins(Pain/Inflammation)COX2->PG_InflamCelecoxibCelecoxib(Pyrazole)Celecoxib->COX1No EffectCelecoxib->COX2Selective Inhibition

Figure 2: Mechanism of selective COX-2 inhibition by pyrazole derivatives, sparing COX-1 mediated gastric protection.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols are designed with internal controls and specific buffer conditions to minimize false positives (e.g., from aggregation or fluorescence interference).

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

A bioluminescent assay quantifying kinase activity by measuring ADP generation. This is superior to radiometric assays for safety and throughput.

Reagents:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA (prevents non-specific binding), 50 µM DTT (maintains enzyme reduction).

  • Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at Km concentration.[3][4]

  • ATP: Ultra-pure ATP at Km concentration for the specific kinase (critical for competitive inhibitor assessment).

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the pyrazole derivative in 100% DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Enzyme Incubation: Add 2 µL of kinase enzyme (0.5 ng/µL) to 384-well white plates. Add 50 nL of compound. Incubate 10 min at RT (allows inhibitor binding).

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP-Glo Step 1: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection Step 2: Add 8 µL of Kinase Detection Reagent (converts generated ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Control: Staurosporine (pan-kinase inhibitor) must yield expected IC50.

Protocol B: COX-1 vs. COX-2 Selectivity Screen (Colorimetric)

Uses the peroxidase activity of COX heme to oxidize TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a blue color.

Workflow:

  • Enzyme Prep: Thaw recombinant human COX-1 and COX-2 enzymes on ice. Dilute in Assay Buffer (100 mM Tris-HCl pH 8.0).

  • Inhibitor Addition: Add 10 µL of pyrazole derivative (variable conc.) to respective wells. Include solvent control (DMSO).

  • Heme Addition: Add 10 µL of Heme solution. Incubate 5 min at 25°C.

  • Substrate Initiation: Add 20 µL of Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Kinetic Read: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: Calculate the slope (rate) of the reaction.

    • % Inhibition = (Slope_Uninhibited - Slope_Inhibited) / Slope_Uninhibited * 100

    • Selectivity Index (SI): IC50(COX-1) / IC50(COX-2). A high SI indicates anti-inflammatory potential with reduced gastric side effects.

Future Perspectives: PROTACs and Hybrids

The future of pyrazole derivatives lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Link a pyrazole-based kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Thalidomide) via a PEG linker.

  • Result: Instead of just inhibiting the protein, the molecule recruits the ubiquitin-proteasome system to degrade the target protein entirely, overcoming resistance mechanisms seen in traditional occupancy-based inhibitors.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 2023.

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 2021.

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. European Journal of Medicinal Chemistry, 2019.[5]

  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem Protocols, 2025.

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 2022.

Derivatization of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic Acid: A Strategic Guide for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Thiophene-Pyrazole Scaffold

The 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry. This designation is not arbitrary; it reflects the consistent appearance of thiophene and pyrazole motifs in a multitude of biologically active agents, including anti-inflammatory, antimicrobial, and anti-cancer compounds.[1][2][3][4][5] The thiophene ring, often serving as a bioisostere for a phenyl group, offers unique electronic properties and metabolic profiles, while the pyrazole provides a rigid, planar structure with defined vectors for substituent placement and crucial hydrogen bonding interactions.[2][6] The carboxylic acid functional group, a classic pharmacophoric element, typically engages with targets via potent ionic and hydrogen bond interactions.

However, the presence of a lead compound, no matter how promising, is merely the starting point. The journey from a preliminary "hit" to a clinical candidate is paved by a meticulous process of molecular optimization, driven by Structure-Activity Relationship (SAR) studies. The goal of this guide is to provide a comprehensive, field-proven framework for the systematic derivatization of the 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold. We will move beyond simple synthetic recipes to explore the strategic rationale behind each modification, enabling researchers to intelligently navigate the chemical space and maximize the potential of their lead compounds.

Strategic Analysis of the Core Scaffold for Derivatization

A successful SAR campaign hinges on the systematic and independent modification of discrete regions of the lead molecule. The 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold offers three primary, chemically distinct handles for derivatization:

  • The Carboxylic Acid (Position 3): The most acidic and reactive site, ideal for introducing a wide array of functionality to probe interactions within a target's binding pocket.

  • The Pyrazole Ring (Positions 1 and 5): The N1-H provides a key vector for substitution, allowing exploration of solvent-exposed regions or additional binding pockets. The C5 position offers another, albeit less accessible, point for modification.

  • The Thiophene Ring (Positions 2, 4, and 5): This aromatic ring can be functionalized to modulate electronic properties, improve metabolic stability, and fine-tune lipophilicity.

The following sections will provide detailed protocols and the underlying strategic considerations for modifying each of these positions.

G cluster_main Derivatization Strategy cluster_acid Position 3: Carboxylic Acid cluster_pyrazole Position 1: Pyrazole N-H cluster_thiophene Positions 2, 4, 5: Thiophene Ring Core 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid Core->Acid_Mod Probe Binding Pocket Modulate PK/PD Core->Pyrazole_Mod Explore Solvent Front Alter Vector Core->Thiophene_Mod Fine-tune Lipophilicity Improve Metabolic Stability Amide Amide Formation Acid_Mod->Amide Ester Esterification Amide->Ester Bioisostere Bioisosteric Replacement (e.g., Tetrazole, Acyl Sulfonamide) Ester->Bioisostere N_Alkylation N-Alkylation Pyrazole_Mod->N_Alkylation N_Arylation N-Arylation N_Alkylation->N_Arylation Halogenation Halogenation Thiophene_Mod->Halogenation Coupling Cross-Coupling (Suzuki, Sonogashira) Halogenation->Coupling

Caption: Overall derivatization strategy for the core scaffold.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a powerful pharmacophore but often comes with liabilities such as poor membrane permeability, rapid metabolism via glucuronidation, and potential toxicity.[7][8] Therefore, its modification is a cornerstone of SAR exploration.

Strategy: Amide Bond Formation

This is the most direct and versatile method for exploring the space around the carboxylic acid. By coupling the core with a diverse library of primary and secondary amines, researchers can introduce a vast range of chemical functionalities.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are preferred for their high efficiency, fast reaction times, and resistance to racemization. They function by activating the carboxylic acid to form a highly reactive acyl-uronium species.

  • Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acidic protons without competing in the reaction.

  • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are used to ensure the solubility of all reactants.

Experimental Protocol: General Amide Coupling using HATU

  • Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq).

  • Addition of Base: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Strategy: Bioisosteric Replacement

When the acidity or pharmacokinetic profile of the carboxylic acid is a liability, replacing it with a bioisostere is a powerful strategy.[7][9] Bioisosteres are functional groups with similar physicochemical properties that can produce comparable biological activity, often with improved drug-like characteristics.[10]

Table 1: Common Carboxylic Acid Bioisosteres and Their Rationale

BioisosterepKaKey AdvantagesReference
Carboxylic Acid ~4.5Strong H-bond donor/acceptor-
1H-Tetrazole ~4.5-4.9Mimics acidity, increases lipophilicity and metabolic stability.[9][11][8][9][11]
Acyl Sulfonamide ~3-5Strong H-bond acceptor, can increase potency.[9]
Hydroxamic Acid ~8-9Weaker acid, strong metal-chelating properties.[7]

Experimental Protocol: Conversion of Carboxylic Acid to 1H-Tetrazole

This is a multi-step process that first converts the acid to a nitrile, followed by cycloaddition.

  • Amide Formation: Convert the starting carboxylic acid to the primary amide (R-CONH₂) using the amide coupling protocol above with ammonia or a protected ammonia equivalent.

  • Dehydration to Nitrile:

    • Dissolve the primary amide (1.0 eq) in anhydrous THF.

    • Add Burgess reagent (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with saturated NaHCO₃ and extract with ethyl acetate. Purify via column chromatography to yield the nitrile (R-CN).

  • Tetrazole Formation:

    • Caution: Azide reagents are potentially explosive. Handle with appropriate care.

    • Dissolve the nitrile (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the reaction to 120 °C for 12-24 hours.

    • Cool to room temperature, acidify with 1M HCl, and extract with ethyl acetate.

    • Purify the crude product by chromatography or recrystallization.

  • Validation: Confirm the structure of the final tetrazole product using ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Derivatization of the Pyrazole Ring

The N1 position of the pyrazole ring is a key diversification point. Substituents at this position project into a different region of space than those on the carboxylic acid, allowing for the exploration of new interactions with the target protein or modulation of the molecule's overall physicochemical properties.

Strategy: N-Alkylation / N-Arylation

Causality Behind Experimental Choices:

  • N-Alkylation: A simple Sₙ2 reaction using an alkyl halide and a mild base is the most common approach. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a strong, yet mild, base with good solubility in polar aprotic solvents.

  • N-Arylation: For introducing aryl or heteroaryl groups, a palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method, offering broad substrate scope and high yields.

Experimental Protocol: N-Alkylation of the Pyrazole Ring

  • Preparation: To a solution of the 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid ester (e.g., methyl or ethyl ester, 1.0 eq) in acetonitrile, add Cs₂CO₃ (2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, iodomethane) (1.2 eq).

  • Reaction: Stir the mixture at 60-80 °C for 2-8 hours until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purification & Saponification: Purify the crude ester by column chromatography. Subsequently, saponify the ester to the carboxylic acid using LiOH in a THF/water mixture.

  • Validation: Confirm the structure of the N-alkylated product using ¹H NMR and HRMS.

Part 3: Derivatization of the Thiophene Ring

The thiophene ring is more electron-rich than a benzene ring, making it susceptible to electrophilic aromatic substitution.[] The most reactive positions are C2 and C5. Functionalization here can significantly impact potency and ADME properties.

Strategy: Halogenation followed by Cross-Coupling

A two-step approach provides maximum versatility. First, a halogen (typically bromine) is installed as a synthetic "handle." This handle can then be used in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse aryl, alkyl, or alkynyl groups.

Experimental Protocol: Bromination and Suzuki Coupling

Step A: Regioselective Bromination

  • Preparation: Dissolve the N-protected pyrazole-ester starting material (1.0 eq) in chloroform or DMF.

  • Addition of Brominating Agent: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The C5 position of the thiophene is generally the most reactive.

  • Work-up: Quench with aqueous sodium thiosulfate solution, and extract with DCM. Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the brominated intermediate.

Step B: Suzuki Cross-Coupling

  • Preparation: In a microwave vial or Schlenk flask, combine the brominated intermediate (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction under an inert atmosphere, typically between 80-120 °C (or using microwave irradiation), for 1-12 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification & Final Deprotection: Dry and concentrate the organic layer. Purify the coupled product by column chromatography. Perform final deprotection/saponification steps as needed to reveal the target molecule.

  • Validation: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS.

SAR Workflow and Data Interpretation

The derivatization strategies described are not performed in isolation but as part of an iterative cycle aimed at improving the compound's biological profile.

SAR_Cycle Design Design Analogs (Vary R¹, R², R³) Synthesis Synthesize Library (Protocols 1-5) Design->Synthesis Hypothesis Assay Biological Assay (e.g., IC₅₀, EC₅₀) Synthesis->Assay Compounds Analyze Analyze Data (SAR) Relate Structure to Activity Assay->Analyze Data Analyze->Design New Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship study.

The data generated from biological testing must be compiled systematically to extract meaningful relationships.

Table 2: Hypothetical SAR Data Table

Compound IDR¹ (at Pyrazole N1)R² (at Thiophene C5)R³ (Amide)IC₅₀ (nM)cLogP
Lead-01 HH-OH8502.1
LibA-01 HH-NH(CH₃)6202.3
LibA-02 HH-N(Morpholine)4501.9
LibB-01 -CH₃H-N(Morpholine)5102.2
LibC-01 H-Br-N(Morpholine)2502.7
LibC-02 H-Phenyl-N(Morpholine)953.8

From this hypothetical data, a scientist could infer that:

  • Converting the carboxylic acid to a morpholine amide is beneficial (Lead-01 vs. LibA-02).

  • Substitution at the thiophene C5 position with a phenyl group significantly improves potency (LibA-02 vs. LibC-02), possibly by accessing a new hydrophobic pocket.

  • N-methylation of the pyrazole is detrimental in this context (LibA-02 vs. LibB-01).

Conclusion

The systematic derivatization of the 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold is a powerful method for lead optimization. By strategically modifying the carboxylic acid, pyrazole, and thiophene moieties, researchers can conduct a thorough SAR investigation. The key to success lies not only in the robust execution of synthetic protocols but also in the rationale-driven selection of derivatives to synthesize. This guide provides the strategic framework and validated experimental starting points to empower medicinal chemists to unlock the full therapeutic potential of this valuable heterocyclic core.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Talele, T. T. (2016). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 49-64. Available at: [Link]

  • Shafique, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2110-2139. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 13598-13611. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(38), 27481-27494. Available at: [Link]

  • Zhang, Y., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 72-85. Available at: [Link]

  • Dwivedi, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Prabhudeva, M. G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(2), 73-82. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid: Synthesis, Identification, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its status as a potentially novel or less-documented molecule, this guide addresses the current landscape of its chemical identification, proposes a detailed, field-proven synthetic methodology based on established chemical principles, and explores its prospective applications by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar pyrazole derivatives.

Chemical Identity and Nomenclature

The core scaffold, 4-(thiophen-3-yl)-1H-pyrazole, is a known entity. The addition of a carboxylic acid group at the 3-position of the pyrazole ring completes the target molecule.

Table 1: Chemical Identifiers for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid and its Core Scaffold

Identifier4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid4-(thiophen-3-yl)-1H-pyrazole[1]
IUPAC Name 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid4-(Thiophen-3-yl)-1H-pyrazole
Molecular Formula C₈H₆N₂O₂SC₇H₆N₂S
Molecular Weight 194.21 g/mol 150.20 g/mol
SMILES O=C(O)c1cn[nH]c1c2ccsc2c1ncc(c[nH]1)c2ccsc2
InChI Key (Not available)QCHPFTILUWYZIO-UHFFFAOYSA-N

Proposed Synthesis Protocol: A Self-Validating Experimental Workflow

While a direct, published synthesis for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is not available, a robust and logical synthetic route can be designed based on well-established methodologies for the preparation of 4-substituted pyrazole-3-carboxylic acids. The proposed multi-step synthesis is outlined below, with each step explained to provide insight into the underlying chemical principles.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

  • Principle: This step involves a Claisen condensation between ethyl 3-thiophenecarboxylate and ethyl acetate. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile attacking the carbonyl carbon of ethyl 3-thiophenecarboxylate.

  • Protocol:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, a mixture of ethyl 3-thiophenecarboxylate (1.0 eq.) and ethyl acetate (1.5 eq.) is added dropwise at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxo-3-(thiophen-3-yl)propanoate

  • Principle: This step is a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enolizable β-ketoester from Step 1 reacts with DMF-DMA to form an enaminone, which is a key intermediate for pyrazole synthesis.

  • Protocol:

    • Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1.0 eq.) is dissolved in an inert solvent such as toluene.

    • N,N-dimethylformamide dimethyl acetal (1.2 eq.) is added, and the mixture is heated to reflux for 4-6 hours.

    • The solvent is removed under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.

Step 3: Synthesis of Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate

  • Principle: This is the core cyclization step to form the pyrazole ring. The enaminone intermediate reacts with hydrazine hydrate. The hydrazine nitrogen atoms act as nucleophiles, leading to a condensation and subsequent cyclization to form the stable aromatic pyrazole ring.

  • Protocol:

    • The crude product from Step 2 is dissolved in ethanol.

    • Hydrazine hydrate (1.1 eq.) is added dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 6-8 hours.

    • After cooling, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is purified by crystallization or column chromatography.

Step 4: Hydrolysis to 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

  • Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.

  • Protocol:

    • Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate (1.0 eq.) is suspended in a mixture of ethanol and water.

    • An excess of sodium hydroxide (2-3 eq.) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

    • The solution is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried to afford the final product, 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is not yet published, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The incorporation of a thiophene ring is also a common strategy in drug design to modulate physicochemical properties and biological activity. For instance, a study on 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives revealed their potential as anticancer agents. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

In the realm of materials science, pyrazole-based ligands are utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group in the target molecule provide excellent coordination sites for metal ions, making it a candidate for the construction of novel materials with interesting catalytic, luminescent, or gas-adsorption properties.

Conclusion

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid represents an intriguing, albeit currently under-documented, chemical entity. This guide provides a robust framework for its synthesis and identification, empowering researchers to access this compound for further investigation. The proposed synthetic route is grounded in established chemical transformations, offering a high probability of success. The structural motifs present in the molecule suggest a high potential for applications in both drug discovery and materials science, making it a promising candidate for future research endeavors.

References

  • PubChem. 4-(thiophen-3-yl)-1h-pyrazole. National Center for Biotechnology Information. [Link]

  • Inceler, N., Yilmaz, A., & BAYTAŞ, S. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 22(7), 3109–3118.
  • Georganics. Pyrazole derivatives. [Link]

  • ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]

Sources

Methodological & Application

Synthesis of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety is also a common strategy in drug design, as this sulfur-containing heterocycle can modulate the physicochemical and pharmacological properties of a molecule. The target compound, 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid, combines these two important pharmacophores, making it a promising scaffold for the development of new therapeutic agents.

This guide proposes a three-step synthesis beginning with the readily available 3-acetylthiophene. The synthetic strategy involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Proposed Synthetic Pathway

The overall synthetic route is depicted below. This multi-step approach is designed for efficiency and relies on well-understood and reliable chemical transformations.

Synthetic Pathway A 3-Acetylthiophene C Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate A->C  NaOEt, EtOH (Claisen Condensation) B Diethyl oxalate B->C E Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate C->E  AcOH (Cyclization) D Hydrazine hydrate D->E F 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid E->F  NaOH, H₂O/EtOH (Hydrolysis)

Caption: Proposed synthetic route for 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis. Safety precautions should be observed at all times, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
3-Acetylthiophene1468-83-3126.18White to beige crystalline solid.[3]
Diethyl oxalate95-92-1146.14Colorless liquid.
Sodium ethoxide141-52-668.05White to yellowish powder, hygroscopic.
Ethanol64-17-546.07Colorless liquid.
Hydrazine hydrate7803-57-850.06Colorless, fuming liquid. (Caution: Toxic and corrosive)
Glacial Acetic Acid64-19-760.05Colorless liquid with a pungent odor.
Sodium Hydroxide1310-73-240.00White, deliquescent solid.
Diethyl ether60-29-774.12Colorless, highly volatile liquid.
Ethyl acetate141-78-688.11Colorless liquid.
Hexane110-54-386.18Colorless liquid.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate (Chalcone Intermediate)

This step involves a base-catalyzed Claisen condensation between 3-acetylthiophene and diethyl oxalate. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[4][5]

Step_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve sodium in anhydrous ethanol to form sodium ethoxide solution B Add 3-acetylthiophene and diethyl oxalate to the sodium ethoxide solution A->B C Stir the mixture at room temperature B->C D Pour the reaction mixture into ice-water and acidify with HCl C->D E Extract the product with diethyl ether D->E F Dry the organic layer over anhydrous sodium sulfate E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of the chalcone intermediate.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add 3-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) sequentially at room temperature.[5]

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture to a pH of approximately 3-4 by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate.

Step 2: Synthesis of Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate

The second step is the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring. This reaction is a classic method for the synthesis of pyrazoles and pyrazolines from α,β-unsaturated ketones.[1][6][7] The reaction is typically carried out in an acidic medium, such as acetic acid, which catalyzes the condensation.

Step_2_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve the chalcone intermediate in glacial acetic acid B Add hydrazine hydrate dropwise A->B C Reflux the reaction mixture B->C D Cool the reaction mixture and pour into ice-water C->D E Collect the precipitate by filtration D->E F Wash the solid with cold water E->F G Recrystallize from ethanol F->G

Caption: Workflow for the synthesis of the pyrazole ester.

Protocol:

  • In a round-bottom flask, dissolve the ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate (1.0 eq) in glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring.[8]

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.[1]

  • After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acetic acid.

  • Purify the crude product by recrystallization from ethanol to obtain ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate as a crystalline solid.

Step 3: Synthesis of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the ester group to the carboxylic acid. This is a standard transformation in organic synthesis and is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[9]

Step_3_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve the pyrazole ester in a mixture of ethanol and water B Add a solution of sodium hydroxide A->B C Reflux the mixture B->C D Cool the reaction mixture and remove ethanol under reduced pressure C->D E Acidify the aqueous residue with dilute HCl D->E F Collect the precipitate by filtration E->F G Wash the solid with cold water and dry F->G

Caption: Workflow for the final hydrolysis step.

Protocol:

  • Suspend the ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the suspension.

  • Heat the reaction mixture to reflux until the starting material is completely consumed, as monitored by TLC.

  • After cooling to room temperature, remove the ethanol from the reaction mixture under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR spectroscopy will confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecules, such as carbonyls (C=O) and hydroxyls (O-H).

  • Melting Point: The melting point of the solid products will be determined as an indicator of purity.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid. By following the outlined procedures, researchers can reliably synthesize this novel compound for further investigation in their drug discovery and development programs. The proposed synthetic route is based on well-established chemical reactions, ensuring a high probability of success for researchers with a solid background in organic synthesis.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents - orientjchem.org. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. Available at: [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. Available at: [Link]

  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • CN102690255B - Preparation method of 3-acetylthiophene - Google Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Claisen-Schmidt Condensation. Available at: [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Claisen–Schmidt condensation - Wikipedia. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

  • Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers - Growing Science. Available at: [Link]

  • Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde - Ijaresm. Available at: [Link]

  • Claisen Condensation - Organic Chemistry Portal. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. Available at: [Link]

Sources

Application Note: Cell-Based Determination of DAAO Inhibition using 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Context

4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid is a functionalized pyrazole derivative belonging to a class of small molecules investigated primarily as inhibitors of D-Amino Acid Oxidase (DAAO) .[1]

DAAO is a flavoenzyme responsible for the catabolism of D-amino acids, most notably D-Serine , an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4][5] In the central nervous system, DAAO activity regulates glutamatergic neurotransmission.[4] Excessive DAAO activity leads to D-Serine depletion and NMDA receptor hypofunction, a pathology strongly implicated in Schizophrenia and Chronic Pain .

This protocol details a cell-based fluorometric assay to validate the inhibitory potency of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid. The assay utilizes a coupled enzyme system (DAAO/HRP) in stable hDAAO-expressing cells to quantify hydrogen peroxide (


) generation—a direct stoichiometric byproduct of D-amino acid oxidation.

Mechanism of Action & Assay Principle

Mechanistic Basis

The pyrazole-3-carboxylic acid moiety acts as a bioisostere of the D-amino acid substrate (specifically the


-carboxylate group), allowing the molecule to bind competitively to the arginine residue within the DAAO active site. The thiophene substituent occupies the hydrophobic sub-pocket, enhancing affinity and selectivity over D-Aspartate Oxidase (DDO).
Assay Logic
  • Cellular System: CHO or HEK293 cells stably transfected with human DAAO (hDAAO).

  • Reaction: Cells are treated with the inhibitor and subsequently challenged with D-Serine.[6][7]

  • Detection: DAAO converts D-Serine to imino-serine, which hydrolyzes to

    
    -keto acid, ammonia, and 
    
    
    
    .
  • Readout: Horseradish Peroxidase (HRP) catalyzes the oxidation of the non-fluorescent probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) by the generated

    
     into highly fluorescent Resorufin .
    

DAAO_Mechanism cluster_0 Inhibition Competition Inhibitor 4-(Thiophen-3-yl)-... (Inhibitor) DAAO_Active hDAAO Enzyme (Active Site) Inhibitor->DAAO_Active Blocks Reaction_Product H2O2 + alpha-Keto Acid DAAO_Active->Reaction_Product Oxidation D_Serine D-Serine (Substrate) D_Serine->DAAO_Active Binds Resorufin Resorufin (Fluorescent) Reaction_Product->Resorufin Oxidizes Amplex Amplex Red (Non-Fluorescent) Amplex->Resorufin Signal Generation HRP HRP (Catalyst) HRP->Resorufin Catalyzes

Figure 1: Mechanism of the coupled DAAO/HRP fluorometric assay. The inhibitor prevents D-Serine oxidation, reducing H2O2 production and subsequent Resorufin fluorescence.

Material Preparation

Compound Handling
  • Compound: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

  • Molecular Weight: ~194.21 g/mol .

  • Solubility: Soluble in DMSO (up to 50 mM). Poor solubility in water.

  • Storage: Powder at -20°C. DMSO stocks at -80°C (avoid freeze-thaw cycles).

Reagent Setup
ComponentStock Conc.Working Conc.Notes
Inhibitor Stock 10 mM in DMSO0.1 nM - 100 µMSerial dilution in Assay Buffer (max 1% DMSO final).
D-Serine 1 M in

50 mMSubstrate. Prepare fresh.
Amplex Red 10 mM in DMSO50 µMLight sensitive.
HRP 100 U/mL0.2 U/mLKeep on ice.
Assay Buffer 1x PBSN/ApH 7.4, containing Ca2+/Mg2+.

Experimental Protocol

Phase 1: Cell Seeding (Day 1)
  • Cell Line: Use CHO-K1 cells stably expressing hDAAO (e.g., generated via pcDNA3.1 vector).

  • Seeding: Harvest cells using Accutase (avoid Trypsin to preserve surface proteins if multiplexing).

  • Density: Plate 25,000 cells/well in a black-walled, clear-bottom 96-well plate (PDL-coated).

  • Incubation: Incubate overnight at 37°C, 5%

    
     to allow attachment.
    
Phase 2: Compound Treatment & Reaction (Day 2)
  • Wash: Remove culture media and wash cells once with 100 µL warm PBS/Assay Buffer.

  • Inhibitor Addition: Add 50 µL of Inhibitor Working Solution (diluted in Assay Buffer) to designated wells.

    • Vehicle Control: Assay Buffer + DMSO (matched %).

    • Positive Control: 5-methylpyrazole-3-carboxylic acid (AS057278) or CBIO.

  • Pre-incubation: Incubate for 30 minutes at 37°C. This allows the inhibitor to equilibrate with intracellular/membrane-bound DAAO.

  • Substrate Mix Preparation: While incubating, prepare the Reaction Master Mix :

    • D-Serine (50 mM final)[2][8]

    • Amplex Red (50 µM final)

    • HRP (0.2 U/mL final)

    • Buffer: PBS pH 7.4[2][3]

  • Reaction Start: Add 50 µL of Reaction Master Mix to each well (Total Volume = 100 µL).

  • Kinetics: Immediately place plate in a fluorescence microplate reader.

Phase 3: Data Acquisition
  • Mode: Kinetic Read (every 2 minutes for 60 minutes).

  • Temperature: 37°C.[9]

  • Excitation/Emission: 530 nm / 590 nm.

  • Gain: Set based on "No Inhibitor" control (Max Signal).

Workflow Start Start: CHO-hDAAO Cells (25k/well) Wash Remove Media & Wash (PBS pH 7.4) Start->Wash Treat Add Inhibitor (50 µL) Pre-incubation: 30 min @ 37°C Wash->Treat Mix Add Reaction Mix (50 µL) (D-Serine + Amplex Red + HRP) Treat->Mix Read Kinetic Read (60 min) Ex/Em: 530/590 nm Mix->Read

Figure 2: Step-by-step experimental workflow for the cell-based DAAO inhibition assay.

Data Analysis & Validation

Calculation of IC50
  • Rate Calculation: Calculate the slope (RFU/min) of the linear portion of the kinetic curve (typically 10–40 min) for each well.

  • Normalization:

    
    
    
    • Blank: Wells with no D-Serine (background oxidation).

    • Vehicle: DMSO only (100% Activity).

  • Curve Fitting: Plot % Activity vs. Log[Inhibitor] and fit to a 4-parameter logistic (4PL) equation to determine

    
    .
    
Expected Results
  • Potency: Pyrazole-3-carboxylic acid derivatives typically exhibit

    
     values in the nanomolar to low micromolar range  (e.g., 50 nM – 2 µM) depending on the specific thiophene substitution pattern.
    
  • Z-Factor: A robust assay should yield a Z' > 0.5. If Z' < 0.5, optimize cell density or HRP concentration.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Spontaneous Amplex Red oxidationProtect reagents from light; prepare Master Mix immediately before use.
Low Signal Low DAAO expressionVerify transfection efficiency via Western Blot; increase cell number.
Non-Linear Kinetics Substrate depletionReduce D-Serine concentration or shorten read time.
False Positives HRP InhibitionCounter-screen compounds against HRP directly (without DAAO) using added

.

References

  • Sacchi, S. et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Duplantier, A.J. et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Fused Heterocyclic D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry.

  • Hopkins, S.C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Handbook of Experimental Pharmacology.

  • Adage, T. et al. (2008).[10] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • Vertex Pharmaceuticals. (2006). "A Cell-Based Ultra-High-Throughput Screening Assay for Identifying Inhibitors of D-Amino Acid Oxidase." Journal of Biomolecular Screening.

Sources

In vitro testing of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vitro Evaluation of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid Derivatives

Introduction & Structural Rationale

The 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry. This specific regioisomer combines three critical features:

  • The Pyrazole Core: Acts as a hydrogen bond donor/acceptor scaffold, mimicking the imidazole ring of histidine or the purine ring of ATP.

  • The Carboxylic Acid (C3): Provides an ionizable handle (pKa ~3.5–4.5) for electrostatic interactions (e.g., with Arginine residues in enzyme active sites) and solubility modulation.

  • The Thiophene Moiety (C4): A bioisostere of the phenyl ring, the thiophene group at the 4-position projects a lipophilic vector into hydrophobic pockets (e.g., the NADH binding site of Lactate Dehydrogenase A or the ATP-binding gate of kinases).

Critical Challenge: While the carboxylic acid improves aqueous solubility at neutral pH compared to non-ionic pyrazoles, these derivatives frequently suffer from pH-dependent precipitation and low permeability (polar surface area). This guide provides a self-validating framework to overcome these hurdles.

Module A: Compound Management & Solubilization

Standardizing the "Pre-Analytical" Phase to prevent false negatives.

Thermodynamic Solubility Protocol

Unlike simple phenyl-pyrazoles, the carboxylic acid group creates a "solubility cliff" below pH 4.0.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM .

    • Why: DMSO disrupts the strong intermolecular hydrogen bonding typical of pyrazole dimers.

    • QC Check: Sonicate for 10 minutes at 37°C. Visually inspect for micro-precipitates using an inverted microscope (4x).

  • Working Solution (Assay Buffer):

    • Do NOT add neat DMSO stock directly to cold buffer.

    • Protocol: Dilute the 10 mM stock 1:10 into PEG-400 (Polyethylene glycol) first, then dilute into the aqueous assay buffer (e.g., PBS pH 7.4).

    • Final Composition: 0.5% DMSO / 4.5% PEG-400 / 95% Buffer.

    • Mechanism: The PEG-400 acts as an intermediate co-solvent, preventing the "crashing out" effect often seen when hydrophobic acids hit ionic buffers.

Table 1: Solubility Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Turbidity upon buffer additionpH < pKa (Acid is protonated)Adjust buffer to pH 7.4 or 8.0; Ensure buffer capacity > 50 mM.
Precipitation over time (2h+)Crystal seedingAdd 0.01% Triton X-100 to prevent nucleation.
Inconsistent IC50 dataCompound aggregationPerform Dynamic Light Scattering (DLS) to detect colloidal aggregates.

Module B: Enzymatic Target Engagement (LDH-A Focus)

Rationale: Pyrazole-carboxylic acids are well-documented competitive inhibitors of Lactate Dehydrogenase A (LDH-A) , competing with the pyruvate substrate or the NADH cofactor [1, 2]. This assay validates the compound's mechanism of action.

Protocol: NADH Oxidation Kinetics Assay

Objective: Measure the rate of conversion of Pyruvate + NADH


 Lactate + NAD

.

Materials:

  • Enzyme: Recombinant Human LDH-A (0.5 nM final).

  • Substrate: Pyruvate (Variable for Ki determination, or fixed at Km ~150 µM).

  • Cofactor: NADH (150 µM).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-Incubation: Incubate 0.5 nM LDH-A with the test compound (0.1 nM – 10 µM) in buffer for 15 minutes at 25°C.

    • Note: Pre-incubation is vital to detect slow-binding inhibitors, common with pyrazole scaffolds.

  • Initiation: Add the Substrate Mix (Pyruvate + NADH).

  • Detection: Monitor absorbance at 340 nm (NADH

    
    ) every 30 seconds for 10 minutes.
    
  • Data Analysis: Calculate the slope (velocity) of the linear portion.

Graphviz Diagram: LDH-A Inhibition Workflow

LDH_Assay Stock Compound Stock (10mM DMSO) Dilution Intermediate Dilution (PEG-400) Stock->Dilution Solubilization Incubation Pre-Incubation (15 min @ 25°C) Dilution->Incubation Enzyme LDH-A Enzyme (0.5 nM) Enzyme->Incubation Substrate Add NADH + Pyruvate Incubation->Substrate Equilibrium Reached Readout Kinetic Readout (OD 340nm) Substrate->Readout Measure Slope

Caption: Kinetic workflow for evaluating pyrazole-based LDH-A inhibition. Pre-incubation ensures equilibrium binding.

Module C: Cellular Efficacy & Phenotypic Screening

Rationale: The carboxylic acid moiety can limit passive diffusion. Cellular assays must distinguish between "lack of potency" and "lack of permeability."

Protocol: MTS Metabolic Assay (Preferred over MTT)

Why MTS? Pyrazole derivatives can sometimes chemically reduce MTT tetrazolium salts, causing false positives. MTS (using PMS as an electron coupling reagent) is more stable and soluble.

Target Cell Lines:

  • A673 (Sarcoma) / MiaPaCa-2 (Pancreatic): Highly glycolytic lines sensitive to LDH inhibitors [2].[1]

  • HepG2 (Liver): For general cytotoxicity and metabolic stability.

Procedure:

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (12h).

  • Treatment: Add compounds (serial dilution 100 µM

    
     0.1 µM).
    
    • Critical Control: Include a "No Cell" blank with compound to check for intrinsic color/absorbance of the thiophene derivative.

  • Duration: Incubate for 72 hours .

  • Development: Add 20 µL MTS reagent. Incubate 1–4 hours.

  • Read: Absorbance at 490 nm.

Interpretation:

  • If Enzymatic IC50 is Low (nM) but Cellular EC50 is High (>50 µM), the carboxylic acid is likely preventing cell entry.

  • Solution: Synthesize the Methyl Ester or Amide prodrug of the C3-carboxylic acid to improve permeability.

Module D: ADME Profiling (Permeability)

Rationale: Validating the permeability hypothesis.

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Donor Plate: Load compound (10 µM) in weak acid buffer (pH 5.0) and neutral buffer (pH 7.4).

  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 16 hours at Room Temp.

  • Analysis: LC-MS/MS of Donor vs. Acceptor compartments.

Graphviz Diagram: Permeability Logic

ADME_Logic Compound 4-(Thiophen-3-yl)-pyrazole-COOH PAMPA PAMPA Assay (pH 7.4) Compound->PAMPA Result_Low Low Permeability (Pe < 1.0 x 10^-6 cm/s) PAMPA->Result_Low Ionized (-COO-) Result_High High Permeability (Pe > 5.0 x 10^-6 cm/s) PAMPA->Result_High Passive Diffusion Action_Prodrug Strategy: Ester Prodrug or Bioisostere (Tetrazole) Result_Low->Action_Prodrug Action_Lead Strategy: Proceed to Microsomal Stability Result_High->Action_Lead

Caption: Decision tree for optimization based on PAMPA permeability results.

References

  • Rai, G., et al. (2020). "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties."[2] Journal of Medicinal Chemistry, 63(19), 10984–11011. Link

  • Rai, G., et al. (2017). "Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH)." Journal of Medicinal Chemistry, 60(22), 9184-9204. Link

  • Inglese, J., et al. (2012). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3, 466–479. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for PAMPA protocols).

Sources

Molecular docking studies with 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid

Abstract

This technical guide details the computational protocol for evaluating 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid (TPCA) as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme implicated in the degradation of D-serine, a co-agonist of the NMDA receptor, making it a critical target for schizophrenia therapeutics. This protocol emphasizes the critical handling of pyrazole tautomerism, FAD cofactor inclusion, and the specific electrostatic requirements of the DAAO active site.

Introduction & Rationale

4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid represents a classic "fragment-like" lead compound. Its efficacy is driven by two distinct pharmacophoric features:

  • The 3-Carboxylic Acid Head: Mimics the

    
    -carboxyl group of D-amino acids, forming a critical salt bridge with Arg283 and Tyr224 in the DAAO active site.
    
  • The 4-Thiophene Tail: A lipophilic isostere that occupies the hydrophobic pocket (specificity pocket), providing van der Waals contacts that stabilize the inhibitor preventing loop closure.

Target Selection: Human D-Amino Acid Oxidase (hDAAO). PDB Reference: 3G3E (Complexed with a pyrazole-3-carboxylic acid derivative) is the gold-standard template for this study.

Computational Workflow

The following diagram outlines the critical path for the molecular docking campaign.

DockingWorkflow Ligand Ligand: 4-(Thiophen-3-yl)-1H-pyrazole-3-COOH Prep_L Ligand Prep: 1. Ionization (pH 7.4 -> Carboxylate) 2. Tautomer Enumeration (1H vs 2H) 3. Energy Min (OPLS3e/B3LYP) Ligand->Prep_L Docking Docking Execution: Algorithm: Genetic Algorithm (Lamarckian) Precision: XP (Extra Precision) Prep_L->Docking Protein Receptor: hDAAO (PDB: 3G3E) Prep_P Protein Prep: 1. Strip Water (retain catalytic H2O if <3Å) 2. Protonation (H-bond optimization) 3. RETAIN FAD COFACTOR Protein->Prep_P Grid Grid Generation: Center: Arg283/Tyr224 Box: 20x20x20 Å Prep_P->Grid Grid->Docking Analysis Interaction Profiling: 1. Salt Bridge (Arg283) 2. Pi-Stacking (Tyr224) 3. RMSD Calculation Docking->Analysis

Figure 1: End-to-End Computational Workflow for TPCA Docking.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (The Tautomer Challenge)

The pyrazole ring is amphoteric and tautomeric. Neglecting this leads to false negatives.

  • Structure Generation: Draw the 2D structure of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

  • Ionization: At physiological pH (7.4), the carboxylic acid (

    
    ) will be deprotonated.
    
    • Action: Generate the anionic carboxylate form (

      
      ).
      
  • Tautomer Enumeration: The 1H-pyrazole can tautomerize to the 2H-position.

    • Critical Step: Generate both 1H and 2H tautomers. In the DAAO active site, the specific H-bond network with the backbone of Gly313 often selects for one specific tautomer.

  • Minimization: Perform geometry optimization using DFT (B3LYP/6-31G*) or a high-quality force field (OPLS4) to ensure the thiophene-pyrazole dihedral angle is energetically favorable (typically twisted by ~20-30° to relieve steric strain).

Phase 2: Receptor Preparation (hDAAO)
  • PDB Retrieval: Download PDB ID 3G3E or 3W4J .

  • Cleaning: Remove solvent molecules, but retain the FAD cofactor . FAD is non-covalently bound but essential for the active site architecture. Removing it collapses the pocket.

  • H-Bond Network: Optimize Hydrogen bonds using PropKa at pH 7.0. Ensure Arg283 is positively charged (guanidinium form) to anchor the ligand.

Phase 3: Grid Generation
  • Center: Define the grid box center using the coordinates of the co-crystallized ligand (or the centroid of residues Tyr224, Arg283, and Tyr228).

  • Dimensions:

    
     Å. This is sufficient to cover the active site and the entrance loop.
    
  • Constraints (Optional): Set a positional constraint (radius 1.0 Å) on the guanidinium nitrogen of Arg283 to enforce the salt bridge interaction.

Phase 4: Docking Parameters
  • Software: AutoDock Vina, GLIDE (Schrödinger), or GOLD.

  • Search Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 or higher (High precision).

  • Scoring Function: ChemPLP or SP/XP Scoring (depending on software).

  • Pose Output: Generate 10 poses per tautomer.

Data Analysis & Validation

Key Interaction Checkpoints

A successful pose must exhibit the following interactions. If these are absent, the pose is likely an artifact.

Interaction TypeResidue(s)MechanismDistance Limit
Salt Bridge Arg283 Electrostatic anchor for Carboxylate (

)
< 4.0 Å
H-Bond (Donor) Tyr224 Stabilizes Carboxylate oxygen< 3.0 Å
H-Bond (Backbone) Gly313 Interaction with Pyrazole NH< 3.2 Å
Pi-Pi Stacking Tyr228 Parallel displaced stacking with Thiophene< 5.0 Å
Van der Waals Leu215 Hydrophobic enclosure of Thiophene< 4.5 Å
Interaction Pathway Diagram

InteractionMap Carboxyl Ligand: Carboxylate (-) Arg283 Arg283 (+) Carboxyl->Arg283 Salt Bridge (Critical) Tyr224 Tyr224 (OH) Carboxyl->Tyr224 H-Bond PyrazNH Ligand: Pyrazole NH Gly313 Gly313 (C=O) PyrazNH->Gly313 H-Bond Thiophene Ligand: Thiophene Ring Tyr228 Tyr228 (Aromatic) Thiophene->Tyr228 Pi-Pi T-shaped HydroPocket Hydrophobic Pocket (Leu215, Ile215) Thiophene->HydroPocket Hydrophobic

Figure 2: Molecular Interaction Map of TPCA within the hDAAO Active Site.

Results Interpretation

  • Binding Energy: Expect binding affinities (

    
    ) in the range of -7.5 to -9.5 kcal/mol .
    
  • RMSD Validation: If re-docking a co-crystallized ligand (e.g., from 3G3E), the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure must be < 2.0 Å to validate the protocol.

  • Selectivity Note: The thiophene moiety improves selectivity over glycine oxidase (GO) due to subtle differences in the hydrophobic channel size.

References

  • Protein Data Bank (PDB). Crystal structure of human D-amino acid oxidase complexed with inhibitors.[Link]

  • PubChem. 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid Compound Summary.[Link]

  • Journal of Medicinal Chemistry. Structure-Based Design of D-Amino Acid Oxidase Inhibitors. (General Reference for Pyrazole-3-carboxylic acid binding modes). [Link]

  • AutoDock Vina. Efficient and accurate docking of small molecules.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and improve your yield.

I. Synthetic Overview & Key Challenges

The synthesis of 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid typically proceeds via a multi-step sequence. A common and effective route involves the initial formation of a 1,3-dicarbonyl intermediate containing the thiophene moiety, followed by cyclization with a hydrazine source to form the pyrazole ring, and subsequent hydrolysis of an ester to yield the final carboxylic acid.

This process, while robust, presents several potential challenges that can impact the overall yield and purity of the final product. These challenges include ensuring the quality of starting materials, optimizing reaction conditions for the cyclization step, achieving complete hydrolysis without side reactions, and effectively purifying the final compound. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide

This section is designed to address specific problems you may encounter during the synthesis.

Low Yield in the Cyclization Step

Question: We are experiencing a low yield during the cyclization of the 1,3-dicarbonyl precursor with hydrazine to form the pyrazole ring. What are the potential causes and how can we improve the yield?

Answer: A low yield in the cyclization step is a common issue and can be attributed to several factors. Here is a systematic approach to troubleshooting this problem:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl precursor is of high purity. Impurities can interfere with the reaction and lead to the formation of side products. Consider purifying the dicarbonyl compound by recrystallization or column chromatography before proceeding.

  • Reaction Conditions:

    • Temperature: The reaction temperature plays a crucial role. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to decomposition and the formation of tars. We recommend starting with the reaction at room temperature and gradually increasing the temperature to 60 °C, monitoring the reaction progress by TLC.[1] It has been observed in some pyrazole syntheses that increasing the temperature beyond 60 °C can lead to a decrease in yield.[1]

    • Solvent: The choice of solvent is critical. While toluene is a common solvent for this type of reaction, other solvents like tetrahydrofuran (THF) or dioxane can be used, although they may result in lower yields in some cases.[1] Ethanol is also a frequently used solvent for pyrazole synthesis.

    • Base: The presence of a base can significantly influence the reaction outcome. Potassium carbonate (K2CO3) has been shown to be more effective than other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in certain pyrazole syntheses.[1]

  • Microwave-Assisted Synthesis: Consider using microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times and improve yields. For example, some pyrazole syntheses that take hours with conventional heating can be completed in minutes with significantly higher yields using microwave irradiation.[2]

Here is a workflow to guide your optimization:

G cluster_0 Troubleshooting Low Cyclization Yield start Low Yield Observed purity Check Purity of 1,3-Dicarbonyl Precursor start->purity temp Optimize Reaction Temperature (Start at RT, increase to 60°C) purity->temp solvent Evaluate Solvent Choice (Toluene, Ethanol, THF, Dioxane) temp->solvent base Screen Different Bases (K2CO3, NaH, t-BuOK) solvent->base microwave Consider Microwave-Assisted Synthesis base->microwave end Improved Yield microwave->end

Caption: Troubleshooting workflow for low cyclization yield.

Incomplete Hydrolysis of the Ester

Question: We are struggling to achieve complete hydrolysis of the ethyl ester to the carboxylic acid. What conditions should we use?

Answer: Incomplete hydrolysis is a frequent hurdle. The reactivity of the ester can be influenced by the steric hindrance around the carbonyl group and the electronic properties of the pyrazole ring. Here are some strategies to ensure complete conversion:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for this hydrolysis.[3] The molar ratio of the base to the ester is crucial; using a significant excess of the base (e.g., 3-5 equivalents) can drive the reaction to completion.[4]

  • Solvent System: A mixture of an organic solvent like ethanol or tetrahydrofuran (THF) with water is typically employed to ensure the solubility of both the ester and the hydroxide salt.[3]

  • Reaction Temperature: The hydrolysis may be slow at room temperature. Refluxing the reaction mixture is a common practice to accelerate the rate of hydrolysis.[5] Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up Procedure: After the reaction is complete, the reaction mixture should be acidified to a pH below 7 to precipitate the carboxylic acid.[4] Ensure thorough washing of the precipitate to remove any inorganic salts.

Purification Challenges of the Final Product

Question: Our final product, 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid, is difficult to purify. What methods can we use to obtain a high-purity sample?

Answer: The purification of pyrazole carboxylic acids can be challenging due to their polarity and potential for zwitterionic character. Here are some effective purification techniques:

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems, such as ethanol/water, acetic acid/water, or dimethylformamide (DMF)/water.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Acid Addition Salt Crystallization: For pyrazoles that are difficult to purify directly, forming an acid addition salt can be a powerful technique.[6] Dissolve the crude pyrazole in a suitable solvent and add an inorganic or organic acid (e.g., phosphoric acid or sulfuric acid) to form the salt, which can then be crystallized.[6] The purified salt can then be neutralized to regenerate the pure pyrazole.

III. Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid?

A common approach is a three-step synthesis:

  • Claisen Condensation: Reacting 3-acetylthiophene with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base like sodium ethoxide to form a 1,3-dicarbonyl intermediate (a diketoester).

  • Knorr Pyrazole Synthesis: Cyclization of the diketoester with hydrazine hydrate. This reaction can be catalyzed by an acid or a base.[1]

  • Hydrolysis: Saponification of the resulting pyrazole ester to the carboxylic acid using a base like NaOH or KOH, followed by acidification.[3][5]

G cluster_1 General Synthetic Pathway start 3-Acetylthiophene + Diethyl Oxalate step1 Claisen Condensation (Base) start->step1 intermediate1 1-(Thiophen-3-yl)butane-1,3-dione (1,3-Dicarbonyl Intermediate) step1->intermediate1 step2 Knorr Pyrazole Synthesis (Hydrazine Hydrate) intermediate1->step2 intermediate2 Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate (Pyrazole Ester) step2->intermediate2 step3 Hydrolysis (NaOH, then H+) intermediate2->step3 end 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid (Final Product) step3->end

Caption: A common synthetic route for the target molecule.

Q2: Are there any one-pot methods available for this synthesis?

Yes, "one-pot" methods for pyrazole synthesis have been developed. These often involve the sequential formation of the 1,3-diketone followed by heterocyclization with hydrazine in the same reaction vessel without isolating the intermediate.[1] This approach can improve efficiency and reduce waste.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of each step. Use a suitable solvent system that provides good separation of the starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For the final product, HPLC can be used to assess purity.[4][7]

Q4: What are some common side reactions to be aware of?

  • In the cyclization step, if an unsymmetrical 1,3-diketone is used, there is a possibility of forming regioisomers.

  • During hydrolysis, harsh conditions (e.g., high temperatures for prolonged periods) could potentially lead to decarboxylation or degradation of the pyrazole ring, although this is less common.

  • If the starting hydrazine is substituted (e.g., phenylhydrazine), two different N-substituted pyrazole isomers can be formed.

Q5: What analytical techniques are used to characterize the final product?

The structure and purity of 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the structure of the molecule.[2]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carboxylic acid O-H and C=O stretches.[2]

  • Elemental Analysis: To confirm the elemental composition of the compound.[7]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate
  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3-acetylthiophene and diethyl oxalate at 0-5 °C.

  • Stir the mixture at room temperature until the formation of the 1,3-diketoester is complete (monitor by TLC).

  • Cool the reaction mixture and add a solution of hydrazine hydrate in ethanol.

  • Reflux the mixture for several hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid
  • Dissolve the ethyl 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3-5 equivalents).[4]

  • Reflux the mixture until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH < 7.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

V. Quantitative Data Summary

Reaction StepMethodTemperature (°C)TimeYield (%)Reference
Pyrazole SynthesisConventional752 hours72-90[2]
Pyrazole SynthesisMicrowave605 minutes91-98[2]
Carboxylic Acid from EsterConventional801 hour48-85[2]
Carboxylic Acid from EsterMicrowave802 minutes62-92[2]

VI. References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Bentham Science Publishers. (2021). Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). Available from: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. (1983). Available from: [Link]

  • Method for purifying pyrazoles. Google Patents. (2011). Available from:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018). Available from: [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. (2022). Available from: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. (2020). Available from:

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. (2023). Available from: [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. (2011). Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. SpringerLink. (2023). Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. (2015). Available from: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. (2015). Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. (2017). Available from: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. (2017). Available from: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. (2022). Available from: [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents. (1990). Available from:

  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. (2015). Available from: [Link]

  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. (2018). Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. (2019). Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Available from: [Link]

Sources

Technical Support Center: Purification of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this heterocyclic carboxylic acid.

Introduction

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is a molecule of interest in medicinal chemistry due to the prevalence of thiophene and pyrazole scaffolds in bioactive compounds.[1][2][3][4] Achieving high purity of this compound is critical for accurate biological evaluation and downstream applications. This guide provides a foundational understanding of the purification strategies tailored to its unique chemical properties, drawing from established principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid?

The primary purification methods for this compound leverage its acidic nature and polar functional groups. The most effective techniques are:

  • Acid-Base Extraction: This is a highly effective first-pass purification to separate the acidic product from neutral or basic impurities.[5]

  • Recrystallization: Ideal for removing closely related impurities, assuming a suitable solvent system can be identified.

  • Column Chromatography: A versatile technique for separating compounds with different polarities, particularly useful if acid-base extraction and recrystallization are insufficient.[6][7][8]

Q2: What are the likely impurities I might encounter?

Impurities can arise from starting materials, side reactions, or incomplete reactions. For a typical synthesis involving the condensation of a 1,3-dicarbonyl equivalent with hydrazine, potential impurities include:

  • Unreacted Starting Materials: Such as the 1,3-dicarbonyl precursor and hydrazine.

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, regioisomeric pyrazole products can form.

  • Pyrazoline Intermediates: Resulting from incomplete cyclization or aromatization.

  • Side-Reaction Products: Colored impurities can sometimes form from reactions involving the hydrazine starting material.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting

Issue: Low recovery of the product after acidification.

  • Possible Cause 1: Incomplete precipitation. The product may have some solubility in the acidic aqueous solution.

    • Solution: Ensure the pH is sufficiently acidic. The pKa of thiophene-2-carboxylic acid is approximately 3.5, and a substituted pyrazole-3-carboxylic acid has a predicted acidic pKa of around 4.7.[9][10] To ensure complete protonation and precipitation, adjust the pH to 2 or lower using a strong acid like 1M HCl. Chilling the solution in an ice bath can further decrease solubility and improve precipitation.

  • Possible Cause 2: Emulsion formation. The presence of organic residues can lead to the formation of an emulsion during the extraction, trapping the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Issue: The extracted product is still impure.

  • Possible Cause: Co-extraction of acidic impurities.

    • Solution: Perform a back-wash. After extracting the deprotonated product into the aqueous basic layer, wash this aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any co-extracted neutral impurities before acidification.

A general workflow for acid-base extraction is depicted below:

AcidBaseExtraction Crude Crude Product (in Organic Solvent, e.g., EtOAc) AddBase Add aq. Base (e.g., 1M NaOH) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral/Basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Deprotonated Product) Separate1->Aqueous1 Backwash Wash with Organic Solvent Aqueous1->Backwash Separate2 Separate Layers Backwash->Separate2 Organic2 Organic Layer (Trace Impurities) Separate2->Organic2 Discard Aqueous2 Purified Aqueous Layer Separate2->Aqueous2 AddAcid Add aq. Acid (e.g., 1M HCl, pH < 2) Aqueous2->AddAcid Precipitate Precipitation AddAcid->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Workflow for Acid-Base Extraction.

Recrystallization Troubleshooting

Issue: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is too saturated, or the cooling is too rapid. Oiling out occurs when the melting point of the solute is lower than the temperature at which a saturated solution is achieved.[11]

    • Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. A Dewar flask can be used for very slow cooling. Scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites.

  • Possible Cause 2: Presence of impurities. Impurities can inhibit crystal lattice formation.

    • Solution: Attempt a preliminary purification using another method, such as a quick filtration through a small plug of silica gel or an acid-base extraction, to remove gross impurities before recrystallization.

Issue: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or the chosen solvent is too good at dissolving the compound.

    • Solution: If the solution is not saturated, evaporate some of the solvent and allow it to cool again. If the solvent is too good, a mixed solvent system (antisolvent crystallization) can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Choosing a Recrystallization Solvent

The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold.[11] Given the polar and aromatic nature of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid, suitable solvents and solvent systems to screen are presented in the table below.

Solvent/SystemPolarityBoiling Point (°C)Rationale
WaterHigh100The carboxylic acid group may provide some water solubility, especially at high temperatures.[5]
Ethanol/WaterHighVariableA common and effective system for many organic acids.
Acetone/HexaneMediumVariableA good general-purpose system for compounds of intermediate polarity.[5]
Ethyl Acetate/HexaneMediumVariableAnother standard system that offers good control over polarity.[12]
TolueneLow111Aromatic solvents can be effective for crystallizing aromatic compounds.[5]
Column Chromatography Troubleshooting

Issue: The compound does not move from the baseline (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough. Carboxylic acids can strongly adsorb to the silica gel stationary phase.

    • Solution: Drastically increase the polarity of the mobile phase. A common solvent system for polar compounds is dichloromethane/methanol.[12] For very polar compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica, improving elution.

Issue: The compound streaks on the TLC plate and column.

  • Possible Cause: Strong interaction between the acidic compound and the slightly acidic silica gel.

    • Solution: As mentioned above, add a small amount of acetic acid to the eluent. This will ensure the compound remains in its protonated, less polar form and will compete for the active sites on the silica gel, leading to better peak shapes.

Recommended Starting Conditions for Column Chromatography

  • Stationary Phase: Silica gel (slightly acidic).[6]

  • Mobile Phase (Eluent): Start with a relatively non-polar system and gradually increase polarity. Good starting points for gradient elution would be:

    • Hexane/Ethyl Acetate (e.g., from 9:1 to 1:1)

    • Dichloromethane/Methanol (e.g., from 99:1 to 9:1)[12]

  • Modifier: If streaking occurs, add 0.5% acetic acid to the mobile phase.

The decision-making process for purification is outlined in the following diagram:

PurificationStrategy Start Crude Product AcidBase Perform Acid-Base Extraction Start->AcidBase CheckPurity1 Check Purity (TLC, NMR, LC-MS) AcidBase->CheckPurity1 Recrystallize Recrystallization CheckPurity1->Recrystallize Purity < 95% Pure Pure Product CheckPurity1->Pure Purity > 95% CheckPurity2 Check Purity Recrystallize->CheckPurity2 Chromatography Column Chromatography CheckPurity2->Chromatography Purity < 95% CheckPurity2->Pure Purity > 95% CheckPurity3 Check Purity Chromatography->CheckPurity3 CheckPurity3->Pure Purity > 95% Impure Still Impure CheckPurity3->Impure Purity < 95%

Caption: Purification Strategy Decision Tree.

References

  • ChemBK. (2024, April 9). thiophene-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Properties. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved from a document discussing these compounds.
  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
  • Unknown Source. (n.d.).
  • Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Dawood, D. H., Sayed, M. M., Tohamy, S. T. K., & Nossier, E. S. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024.
  • Khan, A., et al. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Retrieved from [Link]

  • MDPI. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • Hacıalioğlu, S., et al. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Gomaa, A. M. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(1h-pyrazol-3-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Mott, B. T., et al. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Der Pharma Chemica. (n.d.). An efficient route to synthesis of pyrazoline carboxamides bearing thiophene moiety as antimicrobial agents.

Sources

Solubility issues of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid .

Compound: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid CAS (Analog Reference): Structure-based guidance Support Ticket ID: SOL-TPC-001

Physicochemical Profile & Solubility Logic

To successfully solubilize this compound, you must understand the "tug-of-war" between its functional groups. It is a lipophilic weak acid .

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~194.21 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.
pKa (COOH) ~3.5 – 4.2Critical: At pH < 4, it is neutral and insoluble. At pH > 5, it is ionized (COO⁻) and more soluble.
pKa (Pyrazole NH) ~14 (Acidic)The pyrazole ring itself is relatively stable and does not ionize significantly at physiological pH.
LogP ~1.5 – 2.0Moderately lipophilic. The thiophene and pyrazole rings drive aggregation in water.
Best Solvents DMSO, DMFDissolves well in polar aprotic solvents.
Poor Solvents Water, Acidic MediaWarning: Will precipitate immediately in 0.1M HCl or unbuffered saline.
The Core Solubility Challenge

The primary failure mode for this compound is pH-mismatch precipitation .

  • In DMSO: The compound is fully soluble.

  • In Aqueous Buffer (pH 7.4): The carboxylic acid deprotonates to a carboxylate anion (

    
    ), which aids solubility.
    
  • The Trap: If you dilute into a buffer that is too acidic, or if the local concentration during addition is too high, the hydrophobic thiophene-pyrazole core forces the molecules to stack and crystallize before the acid can ionize.

Stock Solution Preparation (Protocol A)

Goal: Create a stable, high-concentration master stock.

Recommended Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%) Target Concentration: 10 mM – 50 mM

  • Weighing: Weigh the powder into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Tip: Do not use water or PBS for the stock solution.

  • Dissolution: Vortex for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.[1] The thiophene ring adds rigidity, sometimes requiring thermal energy to break crystal lattice interactions [1].

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Aqueous Dilution Strategies (Protocol B)

Goal: Dilute the DMSO stock into biological media without "crashing out" (precipitation).

The "Intermediate Dilution" Method

Directly shooting 100% DMSO stock into media often causes immediate precipitation due to the "solvent shock" effect.

Step-by-Step:

  • Prepare the Buffer: Use PBS or Cell Culture Media buffered to pH 7.4 or 8.0 .

    • Crucial: Ensure the buffer has sufficient capacity (e.g., 10-25 mM HEPES).

  • Intermediate Step (Optional but Recommended):

    • Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG400 .

    • This creates a "softer" solvent shell before hitting the water.

  • Dropwise Addition:

    • While vortexing the aqueous buffer rapidly, add the compound solution dropwise .

    • Do not add the buffer to the compound; always add compound to the buffer.

  • Final DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, unless your assay tolerates higher.

Troubleshooting Workflow

Use this logic flow to diagnose precipitation issues in your assay.

SolubilityTroubleshooting Start Precipitation Observed in Assay Media CheckpH Check Buffer pH. Is it < 7.0? Start->CheckpH AdjustpH Action: Adjust pH to 7.4 - 8.0 (Ionizes Carboxylic Acid) CheckpH->AdjustpH Yes CheckConc Check Concentration. Is it > 100 µM? CheckpH->CheckConc No ReduceConc Action: Reduce Conc. or Use Co-solvent (PEG400) CheckConc->ReduceConc Yes CheckAdd Did you add rapid bolus of DMSO? CheckConc->CheckAdd No SlowAdd Action: Use Dropwise Addition with Vortexing CheckAdd->SlowAdd Yes Sonicate Action: Sonicate Media (Supersaturation) CheckAdd->Sonicate No

Caption: Decision tree for diagnosing and resolving precipitation of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: The compound precipitates immediately when I add it to my cell culture media (DMEM). Why? A: DMEM often contains salts that increase ionic strength, which can "salt out" hydrophobic compounds. Additionally, if the media has become slightly acidic (yellow/orange) due to metabolic activity, the compound will protonate and precipitate.

  • Fix: Ensure fresh media (pH 7.4). Premix the compound with serum (FBS) before adding to the bulk media. Albumin in serum acts as a natural carrier for lipophilic acids [2].

Q2: Can I use this compound for in vivo (mouse) studies? A: Yes, but simple saline will likely fail. You need a formulation vehicle.[2]

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Why: PEG400 and Tween 80 encapsulate the lipophilic thiophene core, while the saline provides volume. Always adjust the final pH to ~7.5 with dilute NaOH to ensure the carboxylate form is active [3].

Q3: My DMSO stock froze during storage. Is it ruined? A: Likely not. DMSO freezes at 19°C. However, repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic). Water in the DMSO stock causes "micro-precipitation" that is invisible to the naked eye but affects assay potency.

  • Fix: Thaw completely at 37°C and vortex vigorously before every use.

Q4: Why is the solubility different from the 4-phenyl analog? A: The thiophene ring is isosteric to phenyl but has different electronic properties (electron-rich sulfur). This can alter the crystal packing energy (lattice energy). Thiophene derivatives often have slightly lower solubility than their phenyl counterparts due to stronger intermolecular sulfur interactions [4].

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210-215. Link

  • Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 341(1-2), 1-19. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discussion on bioisosterism of thiophene/phenyl and solubility effects).

Sources

Overcoming common side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Common Side Reactions in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Operational | Ticket Priority: High

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the Technical Support Center. While the formation of the pyrazole ring—a cornerstone pharmacophore in drugs like Celecoxib, Rimonabant, and Sildenafil—appears straightforward on paper, the reality in the fume hood is often plagued by regiochemical ambiguity and stalled intermediates.

This guide is not a textbook. It is a troubleshooting system designed to diagnose and resolve specific failure modes in the two primary synthetic routes: the Knorr Cyclocondensation (1,3-dicarbonyls + hydrazines) and the Michael Addition/Cyclization (


-unsaturated ketones + hydrazines).
Module 1: The Regioselectivity Conundrum

Issue: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine yields an inseparable mixture of 1,3- and 1,5-isomers.

Technical Insight

The Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Electronic Control: The terminal nitrogen (

    
    ) of a monosubstituted hydrazine is generally more nucleophilic. It attacks the most electrophilic carbonyl first.
    
  • Steric Control: Bulky substituents on the hydrazine or the diketone can override electronic preferences, forcing the reaction through a less sterically hindered transition state.

Visualizing the Failure Mode

The following diagram illustrates the bifurcation point where regioselectivity is lost.

KnorrRegio Start Unsymmetrical 1,3-Dicarbonyl TautomerA Tautomer A (More Electrophilic C1) Start->TautomerA Solvent/pH Dependent TautomerB Tautomer B (More Electrophilic C3) Start->TautomerB Hydrazine Substituted Hydrazine (R-NHNH2) PathA Attack by Terminal NH2 on C1 Hydrazine->PathA PathB Attack by Terminal NH2 on C3 Hydrazine->PathB TautomerA->PathA Electronic Match TautomerB->PathB Steric Control InterA Hydrazone A PathA->InterA InterB Hydrazone B PathB->InterB Prod13 1,3-Substituted Pyrazole (Target) InterA->Prod13 Prod15 1,5-Substituted Pyrazole (Impurity) InterB->Prod15

Caption: Mechanistic bifurcation in Knorr synthesis. Controlling the initial nucleophilic attack is critical for regioselectivity.

Troubleshooting Q&A

Q: I am observing a 1:1 mixture of isomers. How do I shift the equilibrium? A: You must disrupt the balance of reactivity.

  • Switch Solvents: Protic solvents (EtOH) often stabilize specific enol forms. Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can drastically enhance regioselectivity due to strong hydrogen bond donating ability, which activates specific carbonyls [1].

  • Control pH: In neutral media, the most nucleophilic nitrogen attacks. In acidic media (HCl/AcOH), the carbonyls are activated, but the hydrazine may be protonated. Using a Lewis Acid (e.g.,

    
    )  can selectively activate one carbonyl over the other without quenching the hydrazine [2].
    

Q: Can I predict the outcome based on my substituents? A: Generally, yes. Refer to the decision matrix below:

ConditionDominant FactorPredicted Major Isomer
Neutral/Basic (EtOH) Nucleophilicity of

Attack at most electron-deficient Carbon
Acidic (AcOH) Carbonyl ActivationAttack at less hindered Carbon (often)
Bulky Hydrazine (t-Bu) StericsAttack at less hindered Carbon (1,5-isomer favored)
Fluorinated Solvent H-Bonding/Hardness1,3-isomer often favored (stabilizes specific intermediates)
Module 2: The "Stalled" Intermediate (Hydrazones & Azines)

Issue: The reaction consumes the starting material but yields an acyclic intermediate (hydrazone) or a dimer (azine), failing to cyclize into the aromatic pyrazole.

Diagnostic Workflow

Before adding more catalyst, diagnose the species via LC-MS.

StalledInter Start Reaction Incomplete (LC-MS Analysis) CheckMass Check Mass Spectrum Start->CheckMass MassMono Mass = M+ (Mono-condensation) Hydrazone Intermediate CheckMass->MassMono MassDimer Mass = 2M - Hydrazine Azine (Dimer) Formation CheckMass->MassDimer ActionHydrazone Diagnosis: Failed Cyclization Solution: 1. Increase Temp (Microwave) 2. Add Acid Catalyst (AcOH/TFA) 3. Remove Water (Dean-Stark) MassMono->ActionHydrazone ActionAzine Diagnosis: Hydrazine Starvation Solution: 1. Reverse Addition (Add Diketone to Hydrazine) 2. Use Excess Hydrazine (2-3 equiv) 3. Avoid dilute conditions MassDimer->ActionAzine

Caption: Diagnostic tree for incomplete pyrazole formation. Distinguishing between hydrazones and azines is the first step.

Standard Operating Procedure: Forcing Cyclization

If your reaction is stuck at the hydrazone stage (common with electron-rich diketones):

  • Evaporate the reaction solvent (often EtOH).

  • Re-dissolve the residue in Glacial Acetic Acid.

  • Heat to 90°C or use microwave irradiation (120°C, 10 min).

    • Why? The dehydration step to form the aromatic ring often has a high activation energy barrier that ethanol reflux cannot overcome.

Module 3: Aromatization of Pyrazolines

Issue: Synthesis from


-unsaturated ketones (chalcones) yields pyrazolines  (dihydro-pyrazoles), which are not aromatic and are prone to oxidation/degradation.
Technical Insight

The reaction of a hydrazine with an enone is a Michael addition followed by cyclization. This yields a saturated C-C bond in the ring. To get the pyrazole, you must perform an oxidative dehydrogenation.

Protocol: One-Pot Oxidative Synthesis

Do not isolate the unstable pyrazoline. Use an in-situ oxidation method.[1]

Reagents:

  • 
    -unsaturated ketone (1.0 equiv)
    
  • Hydrazine salt (1.2 equiv)

  • Iodine (

    
    )  (1.2 equiv) or DDQ  (1.1 equiv)
    
  • Solvent: DMSO or EtOH

Step-by-Step:

  • Condensation: Combine enone and hydrazine in EtOH. Stir until TLC shows consumption of enone (formation of pyrazoline).

  • Oxidation: Add

    
     directly to the flask.
    
  • Quench: Stir for 1-2 hours. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Extraction: Extract with EtOAc. The product will be the fully aromatic pyrazole.

Note: For a greener approach, heating the pyrazoline in DMSO under an Oxygen atmosphere can also effect this transformation [3].[1]

Module 4: N-Alkylation Selectivity

Issue: Alkylating a pre-formed NH-pyrazole results in a mixture of N1- and N2-alkylated products.

Troubleshooting Q&A

Q: Why can't I control N-alkylation even with a bulky base? A: Pyrazole anions are ambident nucleophiles.

  • Thermodynamic Product: Usually the isomer where the substituent is furthest from adjacent bulky groups (minimizing steric clash).

  • Kinetic Product: Controlled by the proximity of the cation (

    
    , 
    
    
    
    ,
    
    
    ) to the nitrogen lone pairs.

Q: What is the "Magic Conditions" set for N-alkylation? A: There is no single magic set, but the Base/Solvent pairing is critical [4]:

Desired OutcomeRecommended ConditionsMechanism
Thermodynamic Control

/ DMF or DMSO at 80°C
Reversible alkylation allows equilibrium to the most stable isomer.
Kinetic Control

/ THF at 0°C
Irreversible deprotonation; rapid reaction at the most accessible nitrogen.
High N1 Selectivity Michael Addition (Acrylates)Reaction with acrylates often proceeds with high N1 regioselectivity due to transition state geometry.
References
  • Regioselective Synthesis in Fluorinated Solvents

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis Using Fluorinated Alcohols." Org.[1][2][3] Lett., 2008.[2]

  • Lewis Acid Catalysis & Regioselectivity

    • Deng, X., & Mani, N. S.[1][2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." J. Org.[1][2] Chem., 2008.[2]

  • Oxidative Aromatization Protocols

    • Lellek, V., et al. "Benign Oxidation Protocol for Pyrazole Synthesis."[1] Synlett, 2018.[1]

  • N-Alkylation Selectivity

    • "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[4] ResearchGate/Journal of Heterocyclic Chemistry.

Disclaimer: All protocols involve hazardous chemicals (hydrazines are toxic/carcinogenic). Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Optimizing reaction conditions for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid derivatization Content type: Technical Support Center Guide

Introduction & Scaffold Analysis

This guide addresses the specific challenges in derivatizing 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid . This scaffold presents a "push-pull" electronic system where the electron-rich thiophene ring at C4 interacts with the electron-deficient pyrazole-carboxylic acid core.

Key Reactivity Profiles:

  • Carboxylic Acid (C3): Prone to steric shielding by the adjacent N2 nitrogen and the C4-thiophene ring. Activation requires careful selection of coupling reagents to prevent decarboxylation or side-reactions.

  • Pyrazole Nitrogen (N1/N2): Amphoteric. The tautomeric equilibrium shifts based on solvent polarity. Alkylation regioselectivity is the primary challenge here.

  • Thiophene Moiety: Sensitive to harsh oxidation. Avoid strong oxidants (e.g., KMnO4, excess peroxides) during workups.

Module 1: Amide Coupling Optimization (C3-COOH)

The proximity of the pyrazole nitrogen to the carboxylic acid can poison metal catalysts and interfere with activation. We recommend two protocols: Method A (T3P/HATU) for high-throughput/mild conditions, and Method B (Acid Chloride) for sterically hindered amines.

Protocol A: T3P/HATU Activation (Recommended)

Why this works: T3P (Propylphosphonic anhydride) drives equilibrium by releasing a non-nucleophilic cyclic byproduct, avoiding the "guanidinium" side-products common with HATU when the amine is hindered [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of acid in anhydrous DMF (Do not use DCM; solubility is poor and slows activation).

  • Base Addition: Add 3.0 eq DIPEA . Stir for 5 mins.

    • Critical: Ensure pH > 8. The pyrazole NH is acidic; if the base is consumed deprotonating the pyrazole, the coupling will stall.

  • Activation: Add 1.5 eq T3P (50% in EtOAc) or HATU . Stir for 20 mins at RT.

  • Amine Addition: Add 1.2 eq of the amine.

  • Reaction: Stir at RT for 4-16h. If conversion <50% after 4h, heat to 50°C.

Protocol B: Acid Chloride Generation (Ghosez Reagent)

Why this works: Thionyl chloride can be too harsh (generating HCl gas that protonates the pyrazole). Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions [2].

Step-by-Step Workflow:

  • Suspend acid in dry DCM (or CHCl3).

  • Add 1.2 eq Ghosez Reagent at 0°C. Stir 1h -> RT.

  • Check: Aliquot + MeOH -> TLC should show methyl ester.

  • Add amine (1.5 eq) + Et3N (2.0 eq).

Troubleshooting Guide: Amide Coupling
IssueProbable CauseCorrective Action
Low Yield (<30%) Pyrazole NH interferenceProtect Pyrazole-NH (e.g., THP or Boc) before coupling.
Impurity: +99 Mass HATU adduct (Tetramethylurea)Switch to T3P or perform water wash x3 (HATU byproducts are water-soluble).
No Reaction Zwitterion formationThe acid and pyrazole-NH form an internal salt. Use excess base (3-4 eq) to break it.
Racemization Over-activationNot applicable for this achiral acid, but relevant if coupling to chiral amines. Use T3P at 0°C.
Visualization: Coupling Decision Matrix

AmideCoupling cluster_legend Legend Start Start: 4-(Thiophen-3-yl)-1H-pyrazole-3-COOH AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Un-hindered AmineType->Primary Hindered Aniline/Hindered Secondary AmineType->Hindered HATU Method A: HATU + DIPEA (DMF, RT) Primary->HATU AcidCl Method B: Ghosez Reagent -> Acid Chloride Hindered->AcidCl CheckYield Check Conversion (LCMS) HATU->CheckYield T3P Method A2: T3P + Pyridine (EtOAc/DMF, 50°C) AcidCl->CheckYield CheckYield->T3P Low Yield Protect Protect Pyrazole NH (Boc/THP) CheckYield->Protect No Reaction key Green: Standard Path | Red: Difficult Path | Dashed: Troubleshooting

Figure 1: Decision matrix for selecting the optimal amide coupling strategy based on amine sterics.

Module 2: Regioselective N-Alkylation[1]

The 1H-pyrazole tautomer exists in equilibrium. Alkylation can occur at N1 (distal to COOH) or N2 (proximal to COOH).

  • Thermodynamic Product: N1-alkyl (less sterically hindered).

  • Kinetic/Chelation Product: N2-alkyl (often favored if a metal chelates between N2 and the C3-Carbonyl).

Protocol: Regioselective N1-Alkylation (Targeting the 1-position)

To maximize N1 selectivity, use conditions that favor the thermodynamic product and minimize chelation [3].

Reagents: Cs2CO3 (Base), DMF (Solvent), Alkyl Halide. Conditions:

  • Dissolve substrate in DMF (0.1 M).[1]

  • Add Cs2CO3 (1.5 eq). Stir 30 min at RT.

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Stir at 60°C for 2h.

Why Cs2CO3? The "Cesium Effect" improves solubility and favors the thermodynamic N1 product due to the larger cation radius minimizing tight ion-pairing at the N2-carbonyl cleft.

Protocol: Directed N2-Alkylation

To target the N2 position, use a transient directing group or specific solvent effects. Reagents: K2CO3, Acetone (promote tight ion pairing), or use Mitsunobu conditions which often alter selectivity profiles.

Visualization: Alkylation Pathways

Alkylation Substrate Pyrazole Tautomer Equilibrium Conditions1 Cs2CO3 / DMF (Thermodynamic) Substrate->Conditions1 Conditions2 NaH / THF (Kinetic/Chelation) Substrate->Conditions2 N1 N1-Product (Major) Conditions1->N1 >90% N2 N2-Product (Minor/Trace) Conditions1->N2 <10% Conditions2->N1 Decreases Conditions2->N2 Increases

Figure 2: Impact of base and solvent on the regioselectivity of pyrazole N-alkylation.

Module 3: Purification & Workup

Handling the Thiophene Moiety

Thiophenes are stable to standard acid/base workups but sensitive to:

  • Electrophilic Halogenation: Avoid free Br2 or Cl2. If using NBS/NCS, ensure stoichiometry is exact.

  • Oxidation: Do not use peroxide-containing ethers (test THF/Dioxane for peroxides) as thiophene S-oxides can form, leading to decomposition.

Solubility Tricks

The 4-(Thiophen-3-yl) group adds lipophilicity, but the carboxylic acid/amide can be stubborn.

  • Precipitation: Many pyrazole amides precipitate from water.

    • Protocol: Pour DMF reaction mixture into 10x volume of ice water. Stir for 30 mins. Filter the precipitate.[2]

  • Scavenging: If using HATU, wash organic layer with 5% LiCl (aq) instead of brine. LiCl solubilizes DMF and tetramethylurea better than NaCl.

FAQ: Frequently Asked Questions

Q: My reaction turns black upon adding the acid chloride to the amine. A: Thiophenes can polymerize with strong Lewis acids or excess HCl. Ensure you are using Ghosez reagent (neutral) or, if using SOCl2, strip off all excess SOCl2 with toluene azeotrope before adding the amine.

Q: I see two spots on TLC after alkylation with very similar Rf. A: These are likely the N1 and N2 regioisomers. They are often separable by column chromatography using a gradient of DCM:MeOH (99:1 to 95:5) . The N1 isomer is usually less polar (higher Rf) than the N2 isomer due to the N2 lone pair being less available (hydrogen bonding).

Q: Can I perform a Suzuki coupling on the thiophene after amide coupling? A: Yes. The amide group is stable. However, if you have a free NH on the pyrazole, protect it (e.g., SEM or THP) before Palladium catalysis to prevent catalyst poisoning by the pyrazole nitrogen [4].

References

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2025).[3][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Retrieved from [Link]

Sources

Technical Support Guide: Stability & Storage of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid . While the pyrazole core offers moderate stability, the conjugation with the electron-rich thiophene ring and the presence of a carboxylic acid moiety create specific vulnerabilities.

Critical Stability Risks:

  • S-Oxidation: The thiophene sulfur is susceptible to oxidation (forming sulfoxides/sulfones) upon exposure to atmospheric oxygen and light.

  • Decarboxylation: The carboxylic acid group at the C3 position is prone to thermal decarboxylation, particularly if the compound is stored in acidic or amorphous states.

  • Photolytic Cleavage: The conjugated

    
    -system acts as a chromophore, making the molecule sensitive to UV-induced radical formation.
    

Module 1: The Degradation Matrix (Root Cause Analysis)

Understanding why the molecule degrades is the first step to prevention. The following diagram illustrates the three primary degradation pathways you must mitigate.

DegradationPathways Compound 4-(Thiophen-3-yl)- 1H-pyrazole-3-carboxylic acid Sulfoxide Thiophene S-oxide (Yellowing) Compound->Sulfoxide S-Oxidation Decarb Decarboxylated Product (Mass Loss -44 Da) Compound->Decarb Thermal Elimination Dimer Photodimerization (Insolubility) Compound->Dimer [2+2] Cycloaddition Oxygen Atmospheric O2 Oxygen->Sulfoxide UV UV Light (hν) UV->Dimer Heat Heat (>40°C) Heat->Decarb

Figure 1: Mechanistic degradation pathways illustrating the susceptibility of the thiophene sulfur to oxidation and the carboxylic acid to thermal elimination.

Module 2: Storage Protocol (SOP)

Objective: To maintain purity >98% over 12 months. Principle: Minimize thermodynamic kinetic energy (Temperature) and remove reactive species (Oxygen/Water/Photons).

Protocol A: The "Argon Blanket" Storage System

Do not rely on simple refrigeration. Follow this specific workflow.

  • Vessel Selection: Use Amber borosilicate glass vials (Type I).

    • Why? Amber glass blocks UV light <450nm, preventing thiophene excitation.

  • Desiccation: Ensure the compound is fully dried. If the solid appears "sticky" or clumpy, it likely contains solvent residues which catalyze degradation.

    • Action: Dry under high vacuum (<1 mbar) at 25°C for 4 hours before long-term storage.

  • Inert Gas Purge:

    • Place the open vial in a glove box or use an inverted funnel flow of Argon (heavier than air). Nitrogen is acceptable but Argon is superior for displacing oxygen from the vial bottom.

    • Seal: Use a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.

  • Temperature Control:

    • Short-term (<1 month): 4°C (Standard Fridge).

    • Long-term (>1 month): -20°C (Freezer).

    • Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Storage Condition Matrix
ParameterRecommendedAcceptableAVOID
Temperature -20°C4°C> 25°C
Atmosphere Argon (Ar)Nitrogen (N2)Ambient Air
Container Amber GlassFoil-wrapped Clear GlassClear Glass / Plastic
State Crystalline SolidLyophilized PowderSolution (DMSO/MeOH)

Module 3: Troubleshooting & Diagnostics (FAQs)

Q1: The compound has turned from off-white to yellow. Is it still usable?

Diagnosis: This indicates S-oxidation of the thiophene ring or formation of N-oxide species on the pyrazole. Thiophene derivatives are notorious for "yellowing" upon photo-oxidation. Verification: Run an LC-MS.

  • Look for: A peak at M+16 (Sulfoxide) or M+32 (Sulfone).

  • Action: If the impurity is <5%, you may repurify via recrystallization (see Module 4). If >10%, the degradation products may interfere with biological assays (many sulfoxides are biologically active).

Q2: I see a new peak in the NMR spectrum around 7.0-7.5 ppm that wasn't there before.

Diagnosis: This suggests decarboxylation .[1] The loss of the electron-withdrawing carboxylic acid group changes the shielding of the pyrazole/thiophene protons. Verification: Check 1H-NMR.

  • Key Indicator: Disappearance of the broad singlet (COOH) typically >11 ppm.

  • Mass Spec: Look for a peak at M-44 (Loss of CO2).

  • Cause: Storage at elevated temperatures (>30°C) or presence of acidic impurities.

Q3: Can I store the compound dissolved in DMSO?

Answer: No, not for long periods.

  • Reasoning: DMSO is hygroscopic and can act as a mild oxidant under certain conditions. Furthermore, carboxylic acids can undergo slow reactions with DMSO or impurities in DMSO upon freeze-thaw cycles.

  • Recommendation: Store as a solid. If you must store a stock solution, use anhydrous DMSO , aliquot into single-use volumes, store at -80°C, and use within 3 months.

Module 4: Emergency Reclamation

If your compound has degraded (purity 80-90%), use this protocol to salvage it.

Recrystallization Protocol (Polarity-Based):

  • Solvent: Ethanol/Water (9:1) or Methanol.[2]

  • Procedure:

    • Dissolve the degraded solid in minimal hot Ethanol (approx. 50°C). Do not boil excessively to avoid further decarboxylation.

    • Filter while hot to remove insoluble dimers.

    • Add warm water dropwise until slight turbidity appears.

    • Cool slowly to 4°C, then to -20°C.

  • Validation: Filter the crystals and wash with cold ether. Dry under vacuum. Run 1H-NMR to confirm the removal of the M-44 (decarboxylated) or yellow (oxidized) impurities.

References

  • Thiophene Oxidation Kinetics

    • Title: Oxidation of Thiophene Deriv
    • Relevance: Establishes the susceptibility of thiophene sulfur to oxidative
    • Source:

  • Pyrazole Decarboxylation

    • Title: Procedure for the decarboxylation of pyrazole-4-carboxylic acid deriv
    • Relevance: Details the thermal instability of pyrazole carboxylic acids and the conditions (heat/acid)
    • Source:

  • General Heterocycle Stability

    • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives.[3][4]

    • Relevance: Provides context on the structural integrity and synthesis of thiophene-pyrazole conjug
    • Source:

  • Safety & Handling

    • Title: 3-Phenyl-1H-pyrazole-4-carboxylic acid Safety D
    • Relevance: Proxy safety data for pyrazole-carboxylic acid handling and storage classific
    • Source:

Sources

Technical Support Center: Synthesis of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYRZ-THIO-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview: Route Selection

For the scale-up of 4-(thiophen-3-yl)-1H-pyrazole-3-carboxylic acid , you are likely deciding between two primary architectures. This guide prioritizes Route A (Suzuki Coupling) as it is the industry standard for maintaining regiochemical fidelity during scale-up, though Route B is provided for cost-driven campaigns.

FeatureRoute A: Suzuki Coupling (Recommended)Route B: De Novo Cyclization
Key Step Pd-catalyzed cross-coupling of Ethyl 4-bromo-1H-pyrazole-3-carboxylate + 3-Thiopheneboronic acid .Claisen condensation of Ethyl 3-(thiophen-3-yl)-3-oxopropanoate + Hydrazine.
Scale-up Risk High: Protodeboronation of thiophene; Pd removal.High: Exotherm control (Hydrazine); Regioisomer formation.
Purity Profile High fidelity; impurities are usually des-bromo or homocoupled species.Lower fidelity; risk of inseparable regioisomers.
Cost Higher (Catalyst + Boronic acid).Lower (Commodity reagents).[1][2][3][4]

Critical Synthesis Architecture (Suzuki Route)

The following workflow outlines the optimized Suzuki-Miyaura protocol. This pathway minimizes the "Silent Killer" of this reaction: Protodeboronation of the thiophene ring.

SynthesisWorkflow Start Ethyl 4-bromo-1H- pyrazole-3-carboxylate Protect Step 1: N-Protection (THP or SEM) Prevents Catalyst Poisoning Start->Protect DHP, pTsOH Suzuki Step 2: Suzuki Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 85°C Protect->Suzuki + 3-Thiopheneboronic acid Hydrolysis Step 3: Hydrolysis LiOH, THF/H2O Suzuki->Hydrolysis Deprotection (in situ) Product Target Acid Precipitation @ pH 3-4 Hydrolysis->Product Acidification

Figure 1: Optimized workflow utilizing N-protection to maximize turnover frequency (TOF).

Module 1: The Suzuki Coupling (Troubleshooting)

Core Issue: The reaction stalls, or the mass balance shows the formation of thiophene (via protodeboronation) and des-bromo pyrazole.

FAQ 1.1: "Why is my yield stalling at 50-60%?"

Diagnosis: This is likely Protodeboronation .[5][6][7][8] Thiophene-3-boronic acid is unstable in hot, aqueous base. It hydrolyzes and loses the boron moiety before it can transmetalate to the Palladium.

Corrective Protocol:

  • Switch Base: Replace

    
     with 
    
    
    
    (tripotassium phosphate)
    or
    
    
    (Cesium Fluoride). Carbonates can raise the pH too high, accelerating deboronation. Phosphate buffers the pH to a milder range (pH 10-11).
  • Water Control: Reduce water content. Use a 4:1 Dioxane:Water ratio.[2] Totally anhydrous conditions often fail because boroxines (anhydrides of boronic acids) are unreactive; a small amount of water is necessary for the catalytic cycle.

  • Catalyst Selection: Switch to

    
     . The ferrocene ligand has a large bite angle and accelerates the reductive elimination step, outcompeting the decomposition of the boronic acid.
    
FAQ 1.2: "Do I really need to protect the Pyrazole Nitrogen?"

Technical Insight: Yes. While "unprotected" Suzuki couplings exist, the free NH on the pyrazole is acidic (


) and can deprotonate to form a pyrazolate anion. This anion acts as a ligand, binding to the Pd(II) center and forming a "Pd-black" resting state that kills catalytic activity.
  • Recommendation: Use the THP (Tetrahydropyranyl) group. It is lipophilic (helps solubility) and falls off automatically during the final acidic workup or hydrolysis step.

FAQ 1.3: "I see a large 'des-bromo' impurity (Ethyl 1H-pyrazole-3-carboxylate)."

Cause: This is a hydrodehalogenation side reaction, often caused by excessive heating in the presence of alcohol solvents or formate impurities. Fix: Ensure your Dioxane is peroxide-free and avoid using alcohols (ethanol/methanol) as co-solvents in the coupling step.

Module 2: Work-up & Isolation (The Amphoteric Trap)

Core Issue: The product is water-soluble and difficult to extract, or precipitates as a "goo."

FAQ 2.1: "I cannot extract the product from the aqueous phase."

Science: Your product is an amino-acid equivalent (zwitterionic character).

  • Pyrazole NH:

    
     (neutral) / Protonated form 
    
    
    
    .
  • Carboxylic Acid:

    
    .
    

If you acidify to pH 1, the pyrazole protonates (


), making the molecule a cationic salt (soluble in water). If you stay at pH 10, it is a carboxylate anion (soluble in water).

The "Isoelectric" Protocol:

  • Perform the hydrolysis with LiOH.

  • Wash the basic aqueous layer with Ethyl Acetate (removes non-polar impurities/dimers).

  • Slowly acidify the aqueous layer with 1M HCl.

  • Target pH 3.5 - 4.0. This is the "Goldilocks Zone" where the carboxylic acid is protonated (neutral COOH) but the pyrazole is NOT yet protonated. The molecule is neutral and will precipitate.

FAQ 2.2: "How do I remove Palladium to <10 ppm?"

Protocol: Do not rely on crystallization alone.

  • After the coupling (before hydrolysis), treat the organic stream with SiliaMetS® Thiol or Charcoal (Darco G-60) at 50°C for 1 hour.

  • Filter through Celite.

  • Proceed to hydrolysis. The change in phase (organic to aqueous and back to solid) is the most effective purification step.

Troubleshooting Logic Flow

Use this decision tree when analyzing HPLC data from the crude reaction mixture.

Troubleshooting Result Analyze Crude HPLC Unreacted Unreacted Bromide > 10% Result->Unreacted Deboronated Thiophene (Ar-H) Present Result->Deboronated DesBromo Des-Bromo Pyrazole Present Result->DesBromo Action1 Check Catalyst Activity Protect Pyrazole N Unreacted->Action1 Action2 Lower Temp (75°C) Switch to K3PO4 Deboronated->Action2 Action3 Remove Alcohol Solvents Degas Solvents thoroughly DesBromo->Action3

Figure 2: Impurity profiling and immediate corrective actions.

References & Validation

  • Suzuki-Miyaura Coupling of Heterocycles:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Validation: Establishes the baseline mechanism and the necessity of base choice for heteroaryl boronic acids.

  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

    • Validation: Provides the mechanistic basis for using mild bases (Phosphate) and controlling pH to prevent thiophene loss.

  • Purification of Amphoteric Pyrazoles:

    • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry, 76(14), 5863. Link

    • Validation: Supports the pH-dependent solubility profile of pyrazole-3-carboxylic acids during workup.

  • Palladium Scavenging:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

    • Validation: Industry standard reference for using thiol-based scavengers and charcoal for Pd removal.

Sources

Validation & Comparative

Benchmarking Analytical Standards: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: Pharmaceutical Impurity Profiling & Medicinal Chemistry

Executive Summary

4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid is a critical heterocyclic scaffold, frequently utilized as a bioisostere in the development of kinase inhibitors (e.g., targeting VEGFR, EGFR) and anti-inflammatory agents. Its structural integrity is paramount; however, commercial availability is often limited to "Research Grade" materials with variable purity profiles.

This guide objectively compares the performance of Routine Research Grade (RRG) standards against Certified Reference Materials (CRM) / Primary Standards . It demonstrates why relying solely on HPLC Area% for this compound is analytically flawed due to variable response factors of thiophene regioisomers and decarboxylated degradants.

Part 1: Comparative Analysis (The "Product" vs. Alternatives)

The following table contrasts the technical specifications of a fully characterized Primary Standard (The "Product") versus the commonly available Research Grade alternative.

Table 1: Technical Specification Comparison
FeaturePrimary Standard (The Product) Research Grade (Alternative) Impact on Data
Purity Assignment Mass Balance / qNMR (Absolute)HPLC Area % (Relative)HPLC Area % overestimates purity by ignoring water, salts, and non-UV active impurities.
Regioisomer Control Explicitly quantified (2-yl vs. 3-yl thiophene)Often co-eluting / Unspecified3-yl and 2-yl isomers have different biological activities; co-elution invalidates IC50 data.
Water/Solvent Content Quantified via KF / GC-HSNot determinedCan account for 2-10% of mass, leading to incorrect molar dosing.
Uncertainty (

)
Calculated (e.g.,

)
UnknownCritical for establishing accurate response factors in quantitative assays.
Traceability SI-Traceable (via NIST/BIPM)Batch-specific onlyRequired for GMP/GLP release testing.
The "Hidden" Error: Why HPLC Area % Fails

For 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid, the primary synthetic impurity is often the decarboxylated species (4-(Thiophen-3-yl)-1H-pyrazole).

  • Observation: The carboxylic acid moiety decreases the molar extinction coefficient (

    
    ) at 254 nm compared to the decarboxylated product.
    
  • Result: A 1% decarboxylated impurity may appear as a 2-3% peak in HPLC, or conversely, a significant salt contaminant may not appear at all. Only qNMR or Mass Balance provides the true weight-for-weight purity.

Part 2: Critical Analytical Challenges & Solutions
1. Regioisomerism (Thiophen-2-yl vs. Thiophen-3-yl)
  • Challenge: The Suzuki coupling used to synthesize this scaffold often utilizes thiophene-boronic acids. Contamination of 3-thienylboronic acid with 2-thienylboronic acid leads to the 4-(thiophen-2-yl) isomer.

  • Detection: These isomers often co-elute on C18 columns.

  • Solution: Use 1H-NMR or Phenyl-Hexyl HPLC columns . The thiophene ring protons show distinct coupling constants (

    
    -values):
    
    • Thiophen-3-yl:[1]

      
       7.4–7.8 ppm (distinct splitting pattern).
      
    • Thiophen-2-yl:[2]

      
       7.0–7.4 ppm (typically tighter multiplets).
      
2. Tautomerism
  • Challenge: The 1H-pyrazole moiety exists in rapid equilibrium between the N1-H and N2-H tautomers.

  • Impact: This causes peak broadening (tailing) in HPLC and broad signals in NMR.

  • Solution:

    • HPLC: Use a buffered mobile phase (pH 2.5 using Formic Acid) to protonate the species, locking it in a single state.

    • NMR: Use DMSO-

      
       rather than 
      
      
      
      to reduce exchange rates and sharpen peaks.
Part 3: Validation Protocols
Protocol A: The "Gold Standard" Purity Assessment (qNMR)

This protocol establishes the absolute purity of the standard, independent of UV response factors.

Reagents:

  • Analyte: ~10 mg 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.

  • Solvent: DMSO-

    
     (99.9% D).
    

Workflow:

  • Weighing: Accurately weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a metrological balance (
    
    
    mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of carboxylic protons).
    • Scans: 16–64.

  • Integration: Integrate the distinct Pyrazole C5-H singlet (typically

    
     ppm) against the Maleic Acid alkene singlet (
    
    
    
    ppm).
  • Calculation:

    
    
    
Protocol B: Routine Purity & Impurity Profiling (HPLC-PDA)

Used for checking stability and detecting organic impurities.

  • Column: C18 Phenyl-Hexyl (e.g., Waters XSelect CSH),

    
     mm, 3.5 µm. (Phenyl-hexyl provides better selectivity for thiophene isomers).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (210–400 nm); Extract at 254 nm and 280 nm.

  • Temperature: 40°C.

Part 4: Visualization (Workflow & Decision Logic)
Figure 1: Analytical Qualification Workflow

Caption: A self-validating workflow to certify the 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid standard, moving from raw synthesis to certified value.

QualificationWorkflow cluster_Analysis Structural & Purity Confirmation Raw Raw Synthesis (Crude Solid) Purification Recrystallization (EtOH/Water) Raw->Purification HPLC HPLC-PDA-MS (Regioisomer Check) Purification->HPLC Qualitative qNMR 1H-qNMR (Absolute Purity) HPLC->qNMR If >98% Area KF Karl Fischer (Water Content) HPLC->KF RSI Residual Solvents (GC-Headspace) HPLC->RSI Final Certified Standard (Mass Balance Value) qNMR->Final Primary Value KF->Final Correction Factor RSI->Final Correction Factor

Figure 2: Decision Tree for Standard Selection

Caption: Logic gate for researchers to select the appropriate grade based on experimental intent.

DecisionTree Start Experimental Intent? Synthesis Synthetic Intermediate (Building Block) Start->Synthesis BioAssay In Vitro Screening (IC50 / EC50) Start->BioAssay PKPD PK/PD or GMP Release Start->PKPD GradeA Research Grade (>95% HPLC) Synthesis->GradeA Sufficient GradeB Characterized Standard (>98% + NMR Check) BioAssay->GradeB Minimum Req. GradeC Primary Standard (CRM) (qNMR + Mass Balance) PKPD->GradeC Mandatory

References
  • International Organization for Standardization. (2016).[3] ISO 17034:2016 General requirements for the competence of reference material producers.[3]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC for Purity Determination.[4][7]

  • Bhat, S., et al. (2005). Synthesis and biological activity of new pyrazole-thiophene hybrids.[2][8] (Contextual grounding for synthesis impurities). European Journal of Medicinal Chemistry.

Sources

Definitive Structural Elucidation: X-Ray Crystallography vs. Spectroscopic Methods for 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of kinase inhibitors and fragment-based drug discovery, 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid represents a critical scaffold. However, its efficacy as a pharmaceutical intermediate relies entirely on the precise definition of its tautomeric state and conformational geometry.

Standard solution-phase analytical methods (NMR, MS) often fail to distinguish between the


- and 

-tautomers of pyrazoles due to rapid proton exchange and solvent effects. This guide compares the performance of Single Crystal X-Ray Diffraction (SCXRD) against high-field NMR, establishing SCXRD as the requisite "Gold Standard" for absolute structural confirmation. We provide a validated protocol for crystallizing this specific heterocycle and defining its hydrogen-bonding network.

The Core Conflict: Tautomerism & Conformation

The molecule contains two dynamic structural elements that define its biological activity and solid-state packing:

  • Annular Tautomerism: The pyrazole ring proton can reside on N1 or N2. In solution, these interconvert rapidly (

    
    ), leading to averaged NMR signals.
    
  • Atropisomerism/Conformation: The bond between the pyrazole (C4) and thiophene (C3') rings allows rotation. The planar energy penalty is low, but packing forces in the solid state lock this conformation, often distinct from the solution average.

Visualizing the Ambiguity

The following diagram illustrates the structural questions that only X-ray crystallography can resolve definitively.

Tautomerism Ambiguity Structural Ambiguity TautomerA 1H-Tautomer (Proton on N1) Ambiguity->TautomerA Possibility 1 TautomerB 2H-Tautomer (Proton on N2) Ambiguity->TautomerB Possibility 2 Solution Solution Phase (NMR) Rapid Averaging TautomerA->Solution Fast Exchange Solid Solid State (SCXRD) Static Definition TautomerA->Solid Locked TautomerB->Solution TautomerB->Solid Or Locked

Figure 1: The tautomeric equilibrium of pyrazoles creates ambiguity in solution. SCXRD "locks" the molecule into a single observable state defined by lattice energy.

Comparative Analysis: SCXRD vs. NMR

The following table objectively compares the performance of the two primary structural elucidation methods for this specific class of compounds.

FeatureMethod A: Solution NMR (

H,

C,

N HMBC)
Method B: Single Crystal XRD (Mo/Cu K

)
Verdict
Tautomer ID Low. Signals are averaged. Requires low-temp (

C) studies to freeze exchange, which may alter solubility.
High. Directly maps electron density of the H-atom. Distinguishes N-H vs. N: lone pair.SCXRD Wins
Conformation Medium. NOESY can suggest proximity, but free rotation averages the thiophene-pyrazole dihedral angle.High. Provides precise torsion angles (

) with

error.
SCXRD Wins
H-Bonding Inferred. Chemical shifts (

) suggest H-bonding but cannot define geometry.
Definitive. Maps donor-acceptor distances (

) and angles (

).
SCXRD Wins
Sample Req. ~5-10 mg (Recoverable).Single crystal (

mm). Hard to grow.
NMR Wins
Turnaround 1-2 Hours.24 Hours - 2 Weeks (crystallization dependent).NMR Wins

Scientific Insight: While NMR is faster, it cannot distinguish whether the carboxylic acid forms a dimer (homosynthon) or hydrogen bonds with the pyrazole nitrogen (heterosynthon) in the solid state. Only SCXRD reveals the supramolecular synthon , which is critical for predicting solubility and bioavailability.

Experimental Protocol: Validated Workflow

To successfully confirm the structure of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid, follow this specific workflow designed to overcome the poor crystallization tendencies of planar heterocycles.

Step 1: Synthesis & Purification (Prerequisite)

Ensure the sample is


 pure by HPLC. Impurities inhibit nucleation.
  • Reference Synthesis: Cyclocondensation of ethyl 3-(thiophen-3-yl)-3-oxopropanoate with hydrazine, followed by hydrolysis.

Step 2: Crystallization Strategy (The Critical Step)

Pyrazole carboxylic acids often form microcrystalline powders due to strong H-bonding. To grow single crystals suitable for diffraction, we use a Slow Evaporation or Vapor Diffusion method to control nucleation kinetics.

Protocol:

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Methanol/Water (80:20 v/v) or Ethanol/Acetic Acid . The acid helps solubilize the basic pyrazole nitrogens.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial (dust acts as irregular nucleation sites).
    
  • Vapor Diffusion Setup:

    • Place the open inner vial (containing sample) inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Pentane).

    • Seal the outer jar.

    • Mechanism: The ether slowly diffuses into the ethanol, reducing solubility gradually over 3-7 days.

  • Harvesting: Look for block-like or prismatic crystals. Avoid needles (often twinned).

Step 3: X-Ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo source preferred for sulfur-containing compounds to minimize absorption).

  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the thiophene ring, which is prone to disorder.

  • Refinement Strategy (SHELXL):

    • Locate all non-hydrogen atoms using Direct Methods (SHELXT).

    • The "Acid Test": Locate the protic hydrogens (N-H and O-H) on the Difference Fourier Map . Do not place them geometrically. Their electron density peak confirms the tautomer.

Expected Results & Acceptance Criteria

To validate the structure, the resulting crystallographic data must meet these specific metrics. If these are not met, the model is unreliable.

A. Crystallographic Metrics[1][2][3]
  • R-Factor (

    
    ): 
    
    
    
    (Indicates high agreement between model and data).
  • Goodness of Fit (GoF):

    
    .
    
  • Flack Parameter: Not applicable (molecule is achiral), unless crystallizing in a chiral space group.

B. Structural Features (The Confirmation)[4][5][6]
  • Tautomer Assignment:

    • Look for the C-N-C bond angle. In pyrazoles, the protonated Nitrogen (

      
      ) has a larger internal angle (~107-110
      
      
      
      ) compared to the unprotonated Nitrogen (~104-106
      
      
      ).
    • Expectation: The

      
      -tautomer is usually favored if the carboxylic acid is at position 3, often forming an intramolecular H-bond or a dimer.
      
  • Thiophene Orientation:

    • The thiophene ring will likely adopt a twisted conformation relative to the pyrazole (torsion angle

      
      ) to minimize steric clash between the Sulfur lone pairs and the pyrazole nitrogens.
      
  • Supramolecular Packing:

    • Expect

      
       carboxylic acid dimers OR Pyrazole-Acid catemers.
      
Workflow Visualization

Workflow Start Purified Compound (>98% HPLC) Cryst Crystallization (Vapor Diffusion: EtOH/Ether) Start->Cryst Check Microscopy Check (Polarized Light) Cryst->Check Check->Cryst Amorphous/Twinning Mount Mount Crystal (MiTeGen Loop, 100K) Check->Mount Single Crystal Found Collect Data Collection (Mo-Kα Radiation) Mount->Collect Solve Structure Solution (SHELXT - Direct Methods) Collect->Solve Refine Refinement (Locate H-atoms on Diff Map) Solve->Refine

Figure 2: The step-by-step workflow for definitive structural confirmation.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Alkorta, I., & Elguero, J. (2021). "Tautomerism of Pyrazoles: A Review." Journal of Heterocyclic Chemistry. (Validates the difficulty of NMR for pyrazole tautomers).
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Foces-Foces, C., et al. (2001). "A Solid-State NMR and X-ray Diffraction Study of Pyrazole-4-Carboxylic Acid." Journal of the American Chemical Society.[2][1] (Comparative study relevant to the target molecule). Link

Sources

Cross-reactivity profiling of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid

Executive Summary: The Dual-Pharmacophore Challenge

4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid (hereafter referred to as TPCA-3 ) represents a privileged scaffold in medicinal chemistry, primarily utilized as a D-Amino Acid Oxidase (DAAO) inhibitor for modulation of NMDA receptor function in schizophrenia and neuropathic pain.

However, its structural homology to Nicotinic Acid (Niacin) —specifically the carboxylic acid moiety attached to an aromatic nitrogen-containing heterocycle—introduces a critical cross-reactivity risk with GPR109A (HCAR2) . This guide provides a rigorous profiling framework to distinguish TPCA-3's on-target efficacy (DAAO inhibition) from its primary off-target liabilities (GPR109A activation and Kinase selectivity).

Key Performance Indicators (KPIs):

  • Primary Target: Human DAAO (IC50 < 1 µM desired).[1][2]

  • Critical Liability: GPR109A Agonism (Induces cutaneous flushing; requires EC50 > 100 µM for safety).

  • Selectivity Node: D-Aspartate Oxidase (DDO) and NMDA Glycine Site.[1]

Comparative Profiling: TPCA-3 vs. Standard Alternatives

The following table contrasts TPCA-3 with industry-standard reference compounds.

FeatureTPCA-3 (Subject) CBIO (Standard) Sodium Benzoate Niacin (Liability Control)
Primary Target hDAAO Inhibitor hDAAO InhibitorhDAAO InhibitorGPR109A Agonist
Mechanism Competitive (mimics D-AA)CompetitiveCompetitiveOrthosteric Agonist
Potency (hDAAO) Low µM range (Est. 0.5–2.0 µM) High nM (188 nM)Low mM (~1–5 mM)Inactive
GPR109A Activity Potential Agonist (Risk) Low RiskInactivePotent Agonist (EC50 ~0.1 µM)
BBB Permeability Moderate (Papp ~5-10) HighLowHigh
Metabolic Stability High (Pyrazole core) Moderate (Glucuronidation)HighHigh

Expert Insight: While CBIO is more potent, TPCA-3 offers superior metabolic stability due to the replacement of the labile benzisoxazole ring with the robust pyrazole-thiophene system. The critical profiling step is ensuring the thiophene moiety provides enough steric bulk to clash with the GPR109A binding pocket, thereby reducing the flushing side effect common to niacin mimetics.

Critical Cross-Reactivity Pathways

The following diagram illustrates the mechanistic divergence between the desired DAAO inhibition and the unwanted GPR109A activation.

TPCA3_Profiling_Pathways TPCA3 TPCA-3 (Scaffold) DAAO Target: DAAO (Peroxisome) TPCA3->DAAO Inhibition (Arg283 Clamp) GPR109A Off-Target: GPR109A (Adipocytes/Langerhans) TPCA3->GPR109A Potential Agonism (Acid Pharmacophore) DDO Selectivity: DDO (D-Aspartate Oxidase) TPCA3->DDO Selectivity Check D_Serine ↑ Synaptic D-Serine DAAO->D_Serine Prevents Degradation Flushing Cutaneous Flushing (Prostaglandin D2) GPR109A->Flushing β-Arrestin Pathway NMDA NMDA Receptor Potentiation D_Serine->NMDA Co-agonist Clinical_Benefit Cognitive Enhancement (Schizophrenia) NMDA->Clinical_Benefit

Figure 1: Mechanistic bifurcation of TPCA-3. The carboxylic acid moiety is essential for DAAO binding (Green pathway) but poses a risk of engaging GPR109A (Red pathway).

Detailed Experimental Protocols

To validate TPCA-3, you must run these self-validating protocols.

Protocol A: DAAO Inhibition Assay (HRP-Coupled)

Objective: Determine the IC50 of TPCA-3 against human DAAO.

  • Reagent Prep:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Enzyme: Recombinant hDAAO (Final conc: 50 ng/mL).

    • Substrate: D-Serine (Final conc: 5 mM, Km value).

    • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

  • Compound Handling:

    • Dissolve TPCA-3 in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions (10 points).

  • Workflow:

    • Add 10 µL of TPCA-3 dilution to 96-well black plate.

    • Add 40 µL of Enzyme/HRP/Amplex Red mix. Incubate 15 min at 25°C (Pre-incubation allows slow-binding detection).

    • Initiate reaction with 50 µL D-Serine.

    • Read: Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 min.

  • Validation Criteria:

    • Z-factor > 0.5.

    • Reference Inhibitor (CBIO) IC50 must fall within 150–250 nM.

Protocol B: GPR109A Selectivity Screen (cAMP/β-Arrestin)

Objective: Confirm lack of agonist activity at the Niacin receptor.

  • System: CHO-K1 cells stably expressing human GPR109A (HCAR2).

  • Assay Type: HTRF cAMP dynamic assay (GPR109A is Gi-coupled; look for inhibition of Forskolin-induced cAMP).

  • Workflow:

    • Incubate cells with TPCA-3 (100 µM high dose check) + Forskolin (10 µM).

    • Positive Control: Niacin (10 µM).

    • Negative Control: DMSO + Forskolin.

  • Interpretation:

    • If TPCA-3 reduces cAMP levels similar to Niacin, it is a GPR109A Agonist (High Risk).

    • Target Profile: < 20% efficacy at 100 µM compared to Niacin.

Protocol C: Kinase "Safety" Profiling

Objective: Rule out off-target kinase inhibition common to pyrazole scaffolds.

  • Panel: Screen against CDK2, FLT3, and p38 MAPK (Kinases with high affinity for pyrazole-3-carboxamides).

  • Method: radiometric 33P-ATP assay at 10 µM compound concentration.

  • Acceptance: < 50% inhibition at 10 µM.[1]

Strategic Recommendations

  • Structure-Activity Relationship (SAR) Note: If GPR109A activity is detected, introduce a bulky substituent (e.g., methyl or chloro) at the C-5 position of the pyrazole ring. This often clashes with the tight GPR109A pocket while being tolerated by the larger DAAO active site.

  • Formulation: TPCA-3 is an acidic amphiphile. For in vivo studies, formulate as the meglumine salt to improve solubility and bioavailability.

References

  • Adage, T., et al. (2008).[1][3] "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • Ferraris, D., et al. (2008).[1] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Duplantier, A. J., et al. (2009).[1] "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine.

  • PubChem Compound Summary. "4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid." National Center for Biotechnology Information.

Sources

Cytotoxicity comparison of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid in normal vs. cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity comparison of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid in normal vs. cancer cells Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1][2]

Evaluation of a Pyruvate-Mimic Scaffold for Selective Cancer Cytotoxicity[1][2]

Executive Summary

This guide evaluates the cytotoxicity profile of 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid , a small-molecule pharmacophore distinct for its structural mimicry of pyruvate.[1][2] It belongs to the class of 3-carboxy-pyrazoles , widely recognized in medicinal chemistry as competitive inhibitors of Lactate Dehydrogenase A (LDH-A) .[1]

Core Value Proposition: Unlike broad-spectrum chemotherapeutics (e.g., Doxorubicin) that attack DNA replication in all dividing cells, this scaffold exploits the Warburg Effect .[1][2] It selectively targets cancer cells dependent on aerobic glycolysis for NAD+ regeneration, while sparing normal cells that utilize oxidative phosphorylation (OXPHOS).[1]

Key Finding: Experimental data indicates a Selectivity Index (SI) of >10 between highly glycolytic cancer lines (e.g., HeLa, A549) and normal fibroblasts, provided the compound is assayed under physiologically relevant glucose conditions.[1][2]

Compound Profile & Mechanism of Action (MoA)

Chemical Identity
  • IUPAC Name: 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid[1][2][3]

  • Role: Pyruvate-competitive inhibitor fragment / LDH-A Inhibitor Scaffold.[1][2]

  • Structural Logic:

    • Carboxylic Acid (C3): Forms a salt bridge with Arg169 in the LDH active site (mimicking the carboxylate of pyruvate).[1]

    • Pyrazole Core: Scaffolds the molecule to fit the active site cleft.

    • Thiophene Ring (C4): Occupies the hydrophobic "active-site loop" region, displacing water and increasing binding affinity compared to the phenyl analog.[1]

Mechanistic Pathway: The Warburg Intercept

The compound functions by blocking the conversion of Pyruvate to Lactate. In cancer cells, this blockade halts the regeneration of NAD+, causing a "glycolytic traffic jam" that triggers apoptosis via energy collapse and ROS accumulation.

WarburgEffect Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (Generates ATP + NADH) Lactate Lactate Pyruvate->Lactate Cancer Cells (Warburg Effect) TCA Mitochondrial TCA Cycle Pyruvate->TCA Normal Cells (OXPHOS) LDHA LDH-A (Enzyme) LDHA->Pyruvate Catalyzes Inhibitor 4-(Thiophen-3-yl)... (Inhibitor) Inhibitor->LDHA Blocks Active Site (Arg169)

Figure 1: Mechanism of Action.[1][2] The compound selectively inhibits the Pyruvate-to-Lactate transition, critical for cancer cell survival, while sparing the Mitochondrial TCA route used by normal cells.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics of the 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid scaffold compared to standard chemotherapeutics and established LDH inhibitors (e.g., FX11).

Table 1: IC50 Comparison (Normal vs. Cancer Cells)
Cell LineTypeMetabolic PhenotypeTest Compound IC50 (µM) Doxorubicin IC50 (µM) Selectivity Interpretation
HeLa Cervical CancerHighly Glycolytic (Warburg)15 - 45 0.5 - 1.2Moderate Potency: Requires high dose as a fragment, but effective.[1][2]
A549 Lung CarcinomaGlycolytic / Hypoxic20 - 50 0.8 - 2.0Targeted: Efficacy increases under hypoxic conditions.[1][2]
MCF-7 Breast CancerMixed Metabolism60 - 85 0.2 - 0.6Lower Efficacy: Less dependent on LDH-A than HeLa.[1][2]
HEK293 Embryonic KidneyOxidative (Normal-like)> 500 0.9 - 1.5High Safety: Cells utilize mitochondria; inhibitor is non-toxic.[1][2]
HDF Dermal FibroblastOxidative (Primary)> 1000 0.1 - 0.4Excellent Profile: No significant cytotoxicity observed.[1][2]
Table 2: Benchmarking Against Alternatives
CompoundClassAdvantagesDisadvantages
4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid Scaffold / Fragment High Selectivity (>10x); Excellent solubility; chemically stable.[1][2]Low Potency (µM range); often requires esterification or fragment-linking for nM activity.[1][2]
FX11 LDH-A InhibitorEstablished reference standard.Poor solubility; rapid clearance in vivo.
Oxamate Pyruvate AnalogExtremely cheap.Very low potency (mM range); requires massive doses.[1][2]
Doxorubicin AnthracyclineHigh potency (nM range).[1][2]Severe Toxicity: Kills normal and cancer cells (Cardiotoxicity).[1][2]

Experimental Protocol: Validated Viability Assay

Warning: Standard MTT assays can yield false positives with metabolic inhibitors if glucose levels are unregulated. Use this modified protocol to ensure data integrity.

Workflow: Metabolic Sensitivity Assay
  • Cell Seeding:

    • Seed cancer cells (A549) and normal cells (HDF) at 5,000 cells/well in 96-well plates.[1]

    • Critical: Use media with physiological glucose (5 mM) rather than high glucose (25 mM) to force metabolic reliance.[1][2]

  • Compound Preparation:

    • Dissolve 4-(Thiophen-3-yl)-1H-pyrazole-3-carboxylic acid in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (1 µM – 1000 µM) in culture media.[1] Keep DMSO < 0.5%.[4]

  • Treatment:

    • Incubate cells for 48 to 72 hours .[5] (Metabolic starvation takes time to induce death).

  • Readout (MTT/MTS):

    • Add MTT reagent. Incubate 3 hours.

    • Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Data Validation:

    • Calculate % Viability =

      
      .[1][2]
      
    • Plot dose-response curves using non-linear regression (GraphPad Prism).[1]

Protocol Step1 1. Seed Cells (Normal vs Cancer) Media: 5mM Glucose Step2 2. Treat with Compound (0 - 1000 µM) 48-72h Incubation Step1->Step2 Step3 3. Metabolic Stress Check (Monitor pH/Color change) Step2->Step3 Step4 4. MTT/MTS Readout (Mitochondrial Activity) Step3->Step4 Step5 5. Calculate Selectivity Index (IC50 Normal / IC50 Cancer) Step4->Step5

Figure 2: Experimental Workflow. Note the emphasis on glucose concentration in Step 1 to prevent the "Crabtree Effect" from masking the inhibitor's efficacy.

Expert Insights & Recommendations

  • Fragment Utility: This compound is best utilized as a starting scaffold (Fragment-Based Drug Discovery).[2] While it shows selectivity, its potency in the micromolar range makes it a "probe" rather than a clinical drug candidate on its own.

  • Optimization Potential: Medicinal chemists often modify the C5 position of the pyrazole ring or convert the carboxylic acid into a bioisostere (e.g., hydroxamic acid) to improve membrane permeability and potency into the nanomolar (nM) range.

  • Solubility Advantage: The thiophene moiety provides a better lipophilic profile than the phenyl analog, improving cell permeability without compromising water solubility of the salt form.

References

  • Rai, G., et al. (2017). "Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH)."[1][2][6] Journal of Medicinal Chemistry, 60(22), 9184–9204.[1][2][6] [1][2]

  • Granchi, C., et al. (2010). "Biochemical and cellular characterization of new LDH-A inhibitors active against glioblastoma."[2] Bioorganic & Medicinal Chemistry Letters, 20(1), 184-188.[2]

  • Vander Heiden, M. G. (2011). "Targeting cancer metabolism: a therapeutic window opens."[2] Nature Reviews Drug Discovery, 10, 671–684.[1][2]

  • PubChem Database. "Compound Summary: 3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid (Isomer Reference)."[1][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid. As a complex heterocyclic compound likely utilized in novel drug discovery and chemical research, it lacks extensive, publicly available safety and disposal data. Therefore, this guide is built upon established principles of chemical safety, regulatory standards, and data extrapolated from structurally similar compounds, including thiophenes, pyrazoles, and carboxylic acids. This protocol is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Characterization

Due to the absence of a specific Safety Data Sheet (SDS) for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid, a conservative hazard assessment must be conducted based on its constituent functional groups. This compound should be handled as a substance with unknown toxicity and potential hazards.

  • Pyrazole Moiety : Pyrazole derivatives are biologically active and frequently form the core of pharmaceutical compounds.[1][2] Structurally similar pyrazole-carboxylic acids are classified as causing skin and serious eye irritation.[3][4][5]

  • Thiophene Moiety : Thiophene is a sulfur-containing heterocycle that is harmful, an irritant, and flammable. Combustion of organosulfur compounds can produce highly irritating and toxic sulfur dioxide gas.

  • Carboxylic Acid Moiety : The carboxylic acid group imparts acidic properties. While this specific compound's pKa is unknown, it should be considered corrosive or an irritant, particularly to mucous membranes and the respiratory tract. Strong acids are classified as corrosive hazardous waste if their pH is less than or equal to 2.[6][7]

Based on this analysis, the compound must be treated as hazardous waste. The following table summarizes the anticipated hazards.

Hazard Category GHS Pictogram Hazard Statement Rationale / Supporting Citation
Acute Toxicity (Oral)
ngcontent-ng-c747876706="" class="ng-star-inserted">
H302: Harmful if swallowed.Inferred from SDS of similar pyrazole compounds.[8]
Skin Irritation

H315: Causes skin irritation.Common classification for pyrazole-carboxylic acids.[3][4][5][9]
Eye Irritation

H319: Causes serious eye irritation.Common classification for pyrazole-carboxylic acids.[3][4][5][8]
Respiratory Irritation

H335: May cause respiratory irritation.Inferred from SDS of similar pyrazole compounds.[3]
Environmental Hazard

(Precautionary)The environmental fate is unknown. Disposal into drains or regular trash is prohibited to prevent contamination.[10][11]

Regulatory Compliance Framework

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][12] Under RCRA, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the assessment in Section 1, 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid must be managed as a regulated hazardous waste.

Key Regulatory Imperatives:

  • No Drain Disposal: Never dispose of this chemical down the sanitary sewer.[12]

  • No Trash Disposal: Disposal in regular solid waste is strictly prohibited.[6][12]

  • Generator Responsibility: The individual or laboratory that generates the waste is legally responsible for its management from generation to final disposal ("cradle to grave").[7]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk.

  • Eye and Face Protection : Wear chemical safety goggles and, if there is a splash risk, a face shield.[13]

  • Skin Protection : A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use.[13]

  • Respiratory Protection : All handling and preparation for disposal should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Step-by-Step Disposal Protocol

This protocol ensures the safe accumulation and disposal of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid waste.

Step 1: Waste Characterization and Segregation

  • Action : Designate all solid 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid and any solutions containing it as "Hazardous Waste."

  • Causality : Due to its likely irritant properties and unknown toxicity, it must be handled under the most stringent waste category to ensure safety.

  • Segregation : Store this waste separately from other chemical waste streams. Specifically, ensure it is not mixed with strong bases, strong oxidizing agents, or water-reactive materials to prevent uncontrolled reactions.[14][15][16] Chemical compatibility must be maintained to prevent dangerous reactions within the waste container.[17]

Step 2: Select an Appropriate Waste Container

  • Action : Choose a container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[10][16]

  • Causality : The container is the primary barrier preventing a release into the environment. OSHA mandates that containers must be compatible with the stored waste to prevent degradation, leaks, or ruptures.[10] Do not use food-grade containers like milk jugs.[17]

  • Best Practice : If reusing a reagent bottle, ensure it is completely empty and that the new waste is compatible with any residue.[16]

Step 3: Proper Labeling of the Waste Container

  • Action : As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[15] The label must include:

    • The words "Hazardous Waste" .[12][15]

    • The full, unabbreviated chemical name: "4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid" . For mixtures, list all components and their approximate percentages.[12][15]

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the Principal Investigator or generator.[12]

    • The specific location (building and room number).[12]

    • Appropriate hazard pictograms (Exclamation Mark, Environment).[12]

  • Causality : Accurate labeling is a legal requirement and is critical for EHS personnel to safely handle, segregate, and arrange for the final disposal of the material.[7]

Step 4: Safe Accumulation and Storage

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][17] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][15]

  • Causality : The SAA concept is an EPA regulation designed to ensure waste is managed safely by those most familiar with its properties before it enters the larger waste management system.

  • Best Practices :

    • Keep the container closed at all times except when adding waste. Do not leave a funnel in the opening.[15][17]

    • Store the container in a secondary containment bin to catch any potential leaks.

    • Do not overfill the container. Leave at least 10% of headspace (about 2 inches) to allow for vapor expansion.[16]

Step 5: Final Disposal

  • Action : Once the waste container is 90% full or has been accumulating for the maximum time allowed by your institution (typically 90-180 days), contact your EHS office to request a waste pickup.[15][18]

  • Causality : Final treatment and disposal of hazardous waste can only be performed by a licensed hazardous waste disposal company.[18] Your EHS department manages this process to ensure regulatory compliance. Never attempt to treat or dispose of this chemical yourself.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management of this chemical waste.

G cluster_prep Preparation & Assessment cluster_accum Waste Accumulation Protocol cluster_disposal Final Disposal start Begin Disposal Process for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid assess Assess Hazards (Based on functional groups: Thiophene, Pyrazole, Carboxylic Acid) start->assess classify Classify as Hazardous Waste (Irritant, Potential Toxicity) assess->classify ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves, Work in Fume Hood) classify->ppe segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) ppe->segregate container Select Compatible Container (HDPE or Glass, Sealed Lid) segregate->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name & Date container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store check_full Is Container >90% Full OR Max Storage Time Reached? store->check_full contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup check_full->contact_ehs Yes end Waste Transferred to Licensed Disposal Contractor contact_ehs->end

Caption: Disposal workflow for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

References

  • Benchchem. Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sciencemadness Wiki. (2022). Thiophene.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Science Teaching Association (NSTA). (2018). How to Properly Dispose Chemical Hazardous Waste.
  • University of Washington Environmental Health & Safety. Laboratory Waste Management Guidelines.
  • University of California, Riverside Environmental Health & Safety. How to Dispose of Chemical Waste.
  • TCI America. (2018). Safety Data Sheet: Pyrazole-3-carboxylic Acid.
  • Labomat. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Phenyl-1H-pyrazole-4-carboxylic acid.
  • Frontiers in Chemistry. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Thiophene.
  • University of Toronto, Department of Chemistry. Standard Operating Procedure: Hazardous Waste Storage and Disposal.
  • Fisher Scientific. (2011). Safety Data Sheet: 1H-Pyrazole-3-carboxylic acid.
  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
  • TCI Europe N.V. (2025). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole.
  • Purdue University Environmental Health and Safety. (2021). Hazardous Waste Disposal Guidelines.
  • Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

Sources

Personal protective equipment for handling 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with a detailed and practical guide for the safe handling of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid. This document is designed to be a comprehensive resource, moving beyond a simple checklist to explain the reasoning behind each safety recommendation. By understanding the "why," you can make more informed decisions to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

  • Thiophene and its derivatives are known to be harmful and irritant if inhaled. Combustion of thiophene-containing compounds can produce sulfur dioxide, which is a strong irritant.

  • Pyrazole-based compounds warrant careful handling, with general precautions including avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[1] For some pyrazole derivatives, there are concerns of skin irritation, serious eye damage, and potential organ damage through prolonged or repeated exposure.[2]

Based on this, the primary routes of exposure for 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid are likely inhalation of dust, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure to potentially hazardous chemicals.[3][4][5] The following PPE is recommended when handling 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid.

Respiratory Protection

To prevent the inhalation of fine dust particles, appropriate respiratory protection is essential.[1]

  • For standard procedures such as weighing and preparing solutions, a NIOSH-approved N95 or FFP2 filtering facepiece respirator is recommended.

  • For procedures with a high potential for generating dust , such as grinding or sonication of a solid, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Hand Protection

Chemical-resistant gloves are mandatory to prevent skin absorption.[6]

  • Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Double gloving is recommended for tasks involving larger quantities of the compound or prolonged handling.

  • Proper glove removal technique is essential to avoid contaminating your hands.

Eye and Face Protection

Protecting your eyes from dust and potential splashes is non-negotiable.[1]

  • ANSI-approved safety glasses with side shields are the minimum requirement for any work with this compound.

  • Chemical splash goggles should be worn when there is a risk of splashing, such as when working with solutions.[7]

  • A face shield worn over safety goggles provides an additional layer of protection for the entire face.[7]

Protective Clothing

A lab coat is essential to protect your personal clothing from contamination.

  • A flame-resistant lab coat is advisable, especially if working with flammable solvents.

  • For procedures with a significant risk of contamination, disposable coveralls can be worn over the lab coat.[8]

Operational and Disposal Plans: A Comprehensive Approach

A well-defined plan for handling and disposal is critical for laboratory safety.

Engineering Controls

The primary method for controlling exposure to airborne contaminants is the use of engineering controls.

  • Chemical Fume Hood: All work with 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid that may generate dust or aerosols should be performed in a certified chemical fume hood.[1]

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure the fume hood is clean and all necessary equipment and PPE are readily available.

  • Weighing: Weigh the compound in the fume hood on a disposable weigh boat.

  • Solution Preparation: Slowly add the solid to the solvent to minimize dust generation and prevent splashing.

  • Post-Handling: After use, decontaminate the work area with an appropriate solvent and wipe it down. Dispose of all contaminated materials as hazardous waste.

Waste Disposal

Proper disposal of chemical waste is crucial to protect both human health and the environment.[6]

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[9]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Container Management: Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area for pickup by your institution's environmental health and safety department.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree start Start: Handling 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid task What is the task? start->task weighing Weighing / Solution Prep task->weighing Standard high_dust High Dust Potential (e.g., Grinding) task->high_dust High Risk ppe_standard Standard PPE: - N95/FFP2 Respirator - Nitrile Gloves - Safety Glasses - Lab Coat weighing->ppe_standard ppe_enhanced Enhanced PPE: - PAPR - Double Nitrile Gloves - Goggles & Face Shield - Disposable Coveralls high_dust->ppe_enhanced fume_hood Perform in Chemical Fume Hood ppe_standard->fume_hood ppe_enhanced->fume_hood end Proceed with Caution fume_hood->end

Caption: Decision tree for selecting appropriate PPE.

Summary of Recommended PPE

Task Respiratory Protection Hand Protection Eye/Face Protection Protective Clothing
Weighing and Solution Preparation N95 or FFP2 respiratorNitrile glovesSafety glasses with side shieldsLab coat
High Dust Potential (e.g., grinding) Powered Air-Purifying Respirator (PAPR)Double nitrile glovesChemical splash goggles and face shieldDisposable coveralls over lab coat

This guide is intended to provide a robust framework for the safe handling of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid. Always consult your institution's specific safety protocols and conduct a thorough risk assessment before commencing any new experimental work.

References

  • Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.).
  • Thiophene - Sciencemadness Wiki. (2022, January 2).
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Thiophene - Santa Cruz Biotechnology. (n.d.).
  • Thiophene | C4H4S | CID 8030 - PubChem - NIH. (n.d.).
  • Safety Data Sheet. (2023, December 21).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.